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  • Product: 2-Cyclohexen-1-one,2-amino-(9CI)
  • CAS: 37942-94-2

Core Science & Biosynthesis

Foundational

2-Cyclohexen-1-one,2-amino-(9CI) chemical properties and physical constants

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern synthetic chemistry and drug development, functi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern synthetic chemistry and drug development, functionalized cyclic enones serve as indispensable scaffolds. 2-Cyclohexen-1-one, 2-amino- (9CI) —commonly referred to as 2-amino-2-cyclohexen-1-one—is a highly versatile cyclic enaminone. Characterized by an amino group and a carbonyl group connected via an α,β -unsaturated carbon-carbon double bond, this compound exhibits a pronounced "push-pull" electronic system.

As a Senior Application Scientist, I frequently leverage enaminones like 2-amino-2-cyclohexen-1-one as ambidentate building blocks. Their unique regioselectivity makes them ideal precursors for the construction of complex nitrogenous heterocycles, including indoles, carbazoles, and pyrimidines, which are ubiquitous motifs in central nervous system (CNS) therapeutics and oncology drugs. This guide synthesizes the chemical properties, structural logic, and field-proven synthetic protocols for this critical intermediate.

Chemical Properties and Physical Constants

Accurate physical and chemical constants are the foundation of reproducible experimental design. The following table summarizes the core quantitative data for 2-amino-2-cyclohexen-1-one, derived from authoritative chemical databases ([1]).

PropertyValue / Description
IUPAC Name 2-aminocyclohex-2-en-1-one
9CI Nomenclature 2-Cyclohexen-1-one, 2-amino-
CAS Registry Number 37942-94-2
PubChem CID 21999763
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
SMILES C1CC(=C(N)C(=O)C1)
Hydrogen Bond Donors 1 (Primary amine group, -NH₂)
Hydrogen Bond Acceptors 2 (Carbonyl oxygen, Amine nitrogen)
Rotatable Bonds 0 (Rigid cyclic structure)

Structural Analysis & Reactivity Profile

The utility of 2-amino-2-cyclohexen-1-one stems directly from its enaminone core . This structure is not merely a ketone and an amine existing in the same molecule; it is a highly conjugated, resonance-stabilized system.

The lone pair of electrons on the nitrogen atom (the "push") is delocalized through the π -system of the carbon-carbon double bond into the π∗ orbital of the carbonyl oxygen (the "pull"). This resonance significantly alters the molecule's reactivity:

  • Reduced C=C Double Bond Character: The alkene bridge is less reactive toward standard electrophilic addition compared to isolated alkenes.

  • Enhanced Nucleophilicity: The molecule exhibits ambidentate nucleophilicity. Depending on the reaction conditions (e.g., solvent polarity, hard/soft electrophiles), it can react at the nitrogen atom, the α -carbon, or the γ -carbon.

  • Hydrogen Bonding & Tautomerism: The proximity of the hydrogen bond donor (-NH₂) and acceptor (C=O) facilitates strong intermolecular hydrogen bonding, influencing its melting point and solubility profiles.

PushPull N1 Amino Group (-NH2) Electron Donor (Push) N2 Alpha-Beta Double Bond Conjugation Bridge N1->N2 Delocalization of lone pair N3 Carbonyl Group (C=O) Electron Acceptor (Pull) N2->N3 Pi-electron shift N4 Ambidentate Reactivity (Regioselective Synthesis) N3->N4 Defines reactivity profile

Electronic push-pull resonance system in 2-amino-2-cyclohexen-1-one defining its reactivity.

Synthetic Methodologies: The Anomalous Schmidt Reaction

While several synthetic routes exist, the most historically significant and mechanistically fascinating method is the anomalous Schmidt reaction of 2-cyclohexenones, first detailed by [2].

In a standard Schmidt reaction, ketones react with hydrazoic acid to undergo a Baeyer-Villiger-type ring expansion, yielding a lactam. However, when applied to α,β -unsaturated cycloalkenones, the reaction pathway diverges anomalously. Instead of ring expansion, the azide attack and subsequent rearrangement result in the direct introduction of an amino group at the C2 ( α ) position.

Self-Validating Experimental Protocol

The following step-by-step methodology is engineered for safety, yield optimization, and mechanistic validation.

Objective: Synthesis of 2-amino-2-cyclohexen-1-one from 2-cyclohexenone. Reagents: 2-Cyclohexenone (1.0 eq), Sodium Azide (NaN₃, 1.1 eq), Polyphosphoric Acid (PPA), Chloroform, Aqueous NaOH.

  • Acidic Activation & Setup:

    • Action: Charge a robust round-bottom flask with PPA and cool the system to 0°C using an ice bath.

    • Causality: PPA acts as both a viscous solvent and a strong Brønsted/Lewis acid catalyst, activating the carbonyl carbon for nucleophilic attack. Strict temperature control at 0°C is critical to prevent the explosive thermal decomposition of the in situ generated hydrazoic acid (HN₃).

  • Reagent Addition:

    • Action: Slowly add 2-cyclohexenone to the vigorously stirred PPA. Follow this with the careful, portion-wise addition of NaN₃.

    • Causality: Portion-wise addition controls the highly exothermic generation of HN₃, preventing thermal runaway and ensuring a steady concentration of the reactive azide nucleophile.

  • Thermal Rearrangement:

    • Action: Remove the ice bath and gradually warm the reaction mixture to 40–50°C. Maintain stirring until the evolution of nitrogen (N₂) gas ceases.

    • Causality: Thermal energy drives the anomalous azide attack at the conjugated system. The cessation of N₂ bubbling serves as a self-validating visual indicator that the rearrangement is complete.

  • Quenching:

    • Action: Carefully pour the hot, viscous reaction mixture over crushed ice.

    • Causality: Ice quenches the strong acid without causing violent exothermic boiling. The product is temporarily trapped in the aqueous acidic phase as a soluble protonated ammonium salt.

  • Neutralization & Extraction:

    • Action: Adjust the pH of the aqueous solution to ~7.5–8.0 using cold aqueous NaOH. Extract the aqueous layer multiple times with chloroform.

    • Causality: Neutralization deprotonates the ammonium salt back to the free enaminone. Because 2-amino-2-cyclohexen-1-one is highly polar, a halogenated solvent like chloroform is required to efficiently partition it into the organic phase.

  • Purification:

    • Action: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization.

    • Causality: Recrystallization removes trace PPA residues and unreacted starting materials, yielding the analytically pure enaminone.

Synthesis S1 Step 1: Reagent Prep 2-Cyclohexenone + NaN3 S2 Step 2: Acidic Activation Polyphosphoric Acid (PPA) at 0°C S1->S2 Controlled addition S3 Step 3: Anomalous Schmidt Heat to 40-50°C (N2 Evolution) S2->S3 Thermal rearrangement S4 Step 4: Quenching Ice-water Addition S3->S4 Reaction termination S5 Step 5: Purification pH Neutralization & Extraction S4->S5 Product isolation

Synthetic workflow for 2-amino-2-cyclohexen-1-one via the anomalous Schmidt reaction.

Applications in Drug Development

In the pharmaceutical industry, the synthesis of conformationally restricted heterocycles is a primary strategy for improving drug-target binding affinity. 2-Amino-2-cyclohexen-1-one is a privileged intermediate in this context.

Through Nenitzescu-type condensations or reactions with 1,3-dicarbonyl compounds, this enaminone can be rapidly converted into partially saturated indoles and quinolinones. These scaffolds are highly prized in drug discovery, serving as the backbone for various kinase inhibitors, serotonin receptor modulators, and antiviral agents. By starting with a pre-formed, cyclic enaminone, chemists bypass multi-step ring-closing procedures, significantly accelerating the hit-to-lead optimization phase in drug development pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 21999763, 2-Amino-2-cyclohexen-1-one." PubChem,[Link].

  • Mitsuhashi, K., & Nomura, K. (1965). "The Reaction of α, β-Unsaturated Cycloalkenones with Azides. I. The Anomalous Products in the Schmidt Reaction." Chemical and Pharmaceutical Bulletin, 13(8), 951-958.[Link].

Sources

Exploratory

Crystal structure and X-ray diffraction of 2-amino-2-cyclohexen-1-one

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Amino-2-cyclohexen-1-one Foreword for the Researcher: The following guide addresses the crystallographic and structural...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Crystal Structure and X-ray Diffraction Analysis of 2-Amino-2-cyclohexen-1-one

Foreword for the Researcher:

The following guide addresses the crystallographic and structural analysis of 2-amino-2-cyclohexen-1-one. It is important to note that a comprehensive search of established crystallographic databases did not yield a publicly available, solved crystal structure for this specific compound. Therefore, this document is presented as a forward-looking, methodological whitepaper. It is designed to serve as a robust framework for researchers undertaking the synthesis, crystallization, and structural determination of 2-amino-2-cyclohexen-1-one. The protocols and expected outcomes are grounded in established crystallographic principles and data from structurally analogous compounds.

Introduction and Significance

2-Amino-2-cyclohexen-1-one is a fascinating small molecule that belongs to the class of enaminones. This structural motif, characterized by an amino group conjugated with a carbonyl group through a double bond, is a valuable synthon in organic synthesis. Its bifunctional nature, possessing both nucleophilic and electrophilic sites, makes it a versatile precursor for the synthesis of various heterocyclic compounds, some of which may exhibit biological activity. Understanding the three-dimensional structure and intermolecular interactions of 2-amino-2-cyclohexen-1-one in the solid state is crucial for predicting its reactivity, polymorphism, and potential applications in materials science and drug design. This guide will outline the necessary steps to achieve this understanding through single-crystal X-ray diffraction.

Proposed Synthesis and Crystallization

The successful determination of a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of 2-Amino-2-cyclohexen-1-one

A plausible and common route to synthesize 2-amino-2-cyclohexen-1-one involves the reaction of 1,3-cyclohexanedione with ammonia or an ammonia equivalent. The rationale behind this choice is the well-established reactivity of β-dicarbonyl compounds with amines to form enaminones.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-cyclohexanedione (1 equivalent) in a suitable solvent such as toluene or ethanol.

  • Addition of Amine: Add a solution of aqueous ammonia (2-3 equivalents) to the flask. The use of a Dean-Stark apparatus is recommended if using toluene to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, or by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.

Crystallization

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent is critical and is typically determined empirically.

Experimental Protocol:

  • Solvent Screening: Screen a variety of solvents with differing polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) for their ability to dissolve the purified compound at elevated temperatures and allow for precipitation or crystal growth upon cooling.

  • Slow Evaporation: Prepare a saturated solution of 2-amino-2-cyclohexen-1-one in a suitable solvent in a small vial. Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature. This method is straightforward and often effective.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a "weaker" solvent in which the compound is less soluble. The vapor of the weaker solvent will slowly diffuse into the concentrated solution, reducing the solubility and promoting crystal growth.

  • Crystal Harvesting: Once well-formed crystals of sufficient size (ideally > 0.1 mm in all dimensions) are observed, carefully harvest them from the mother liquor using a nylon loop.

Single-Crystal X-ray Diffraction Analysis

The following section details the workflow for determining the crystal structure from a suitable single crystal.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Diffraction cluster_analysis Structure Determination & Analysis synthesis Synthesis of 2-Amino-2-cyclohexen-1-one purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection Data Collection crystal_selection->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_analysis Structural Analysis & Validation structure_refinement->structure_analysis

Caption: Experimental workflow from synthesis to structural analysis.

Detailed Protocol:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically using a cryoloop and a small amount of cryoprotectant oil.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen gas (typically 100 K) on a single-crystal X-ray diffractometer. The low temperature minimizes thermal motion of the atoms, leading to better diffraction data. A full sphere of diffraction data is collected using a series of scans (e.g., ω-scans).

  • Data Processing: The raw diffraction images are processed to integrate the reflection intensities, which are then scaled and corrected for experimental factors like absorption. This step yields a file containing the Miller indices (h, k, l) and the corresponding intensities and standard uncertainties for each reflection.

Structure Solution, Refinement, and Predicted Structural Features

Structure Solution and Refinement

The processed reflection data is used to solve the phase problem and generate an initial electron density map. For small molecules, direct methods are almost always successful. The initial model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process involves adjusting atomic positions, displacement parameters, and occupancies to minimize the R-factor.

Predicted Molecular and Crystal Structure

Based on the known structures of similar compounds, we can predict the key structural features of 2-amino-2-cyclohexen-1-one.

molecular_structure_and_packing cluster_molecule Molecular Structure cluster_interactions Predicted Intermolecular Interactions cluster_packing Resulting Crystal Packing mol 2-Amino-2-cyclohexen-1-one (Planar enaminone system) h_bond N-H...O Hydrogen Bonds mol->h_bond dominate pi_stack Possible π-π stacking mol->pi_stack may contribute packing Formation of chains or sheets h_bond->packing pi_stack->packing

Caption: Predicted structural features and packing of 2-amino-2-cyclohexen-1-one.

The enaminone moiety is expected to be largely planar due to electron delocalization. The cyclohexene ring will likely adopt a conformation that minimizes steric strain, such as a half-chair or sofa conformation.

The most significant intermolecular interaction is predicted to be hydrogen bonding between the amino group (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. These N-H...O hydrogen bonds are a common feature in the crystal structures of related compounds and are expected to play a crucial role in the crystal packing, likely forming chains or sheets of molecules.[1][2] Weaker C-H...O interactions and potentially π-π stacking of the cyclohexenone rings may also contribute to the overall crystal stability.[3]

Expected Crystallographic Data

The following table summarizes the type of data that would be obtained from a successful single-crystal X-ray diffraction study. The values are hypothetical but representative for a small organic molecule.

Parameter Expected Value/Information
Chemical FormulaC₆H₉NO
Formula Weight111.14 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
Unit Cell Dimensionsa, b, c (Å), α, β, γ (°)
Volume(ų)
ZNumber of molecules per unit cell
Calculated Density(g/cm³)
R-factor (R₁)< 5% for a good quality structure
Goodness-of-fit (S)~1.0

Conclusion

While a solved crystal structure for 2-amino-2-cyclohexen-1-one is not yet available, this guide provides a comprehensive roadmap for its determination and analysis. The proposed synthesis and crystallization protocols are based on established chemical principles, and the detailed X-ray diffraction workflow follows standard crystallographic practice. The predicted structural features, dominated by N-H...O hydrogen bonding, offer a strong hypothesis for the resulting crystal packing. The successful execution of the methodologies outlined herein will undoubtedly provide valuable insights into the solid-state behavior of this important synthetic intermediate, paving the way for its further application in chemical and materials research.

References

  • Biermann, M., Hardcastle, K. I., Moskalev, N. V., & Crooks, P. A. (2011). (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. Acta Crystallographica Section E: Structure Reports Online, 67(4), o936. [Link]

  • Rajkumar, M., Rajapandiyan, U., Manikandan, H., & Selvanayagam, S. (2017). Details of the intermolecular interactions in the crystal of (I), showing (a) π–π stacking... ResearchGate. [Link]

  • Desiraju, G. R. (1995). Supramolecular synthons in crystal engineering—a new organic synthesis. Angewandte Chemie International Edition in English, 34(21), 2311-2327. [Link]

  • PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. PubChem. Retrieved March 27, 2024, from [Link]

  • Wikipedia. (2023, December 29). Cyclohexenone. Wikipedia. [Link]

  • Organic Syntheses. (n.d.). 2-CYCLOHEXENONE. Organic Syntheses. [Link]

  • National Toxicology Program. (1992). Nomination Background: 2-Cyclohexen-1-one. National Toxicology Program. [Link]

  • Crystallography Open Database. (n.d.). Search results. Crystallography Open Database. [Link]

  • Ganton, M. D., & Le, D. N. (2015). Crystal structure of N-[(1S,2S)-2-aminocyclohexyl]-2,4,6-trimethylbenzenesulfonamide. Acta Crystallographica Section E: Crystallographic Communications, 71(12), o958–o959. [Link]

Sources

Foundational

Predictive Toxicology and Safety Profiling of 2-Cyclohexen-1-one, 2-amino- (9CI)

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-2-cyclohexen-1-one (CAS: 37942-94-2)...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Standard Operating Procedure (SOP) Target Audience: Toxicologists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 2-Amino-2-cyclohexen-1-one (CAS: 37942-94-2)

Executive Summary & Chemical Identity

The compound 2-Cyclohexen-1-one, 2-amino- (9CI) , commonly referred to as 2-amino-2-cyclohexen-1-one, belongs to the chemical class of cyclic enaminones. Enaminones—molecules containing the conjugated system N-C=C-C=O—are highly versatile pharmacophores extensively investigated for their anticonvulsant, antibacterial, and antitubercular properties[1][2].

However, the unique electronic properties that make them valuable in drug discovery also impart significant toxicological risks. The parent compound, 2-cyclohexen-1-one, is highly toxic, and the addition of the amino group alters its lipophilicity, blood-brain barrier (BBB) permeability, and reactivity. This whitepaper synthesizes the predictive toxicological profile, safety data sheet (SDS) parameters, and handling protocols for this specific enaminone derivative, grounded in the established behavior of its structural class.

Table 1: Chemical Identity and Physical Properties
ParameterValue / Description
IUPAC Name 2-Amino-2-cyclohexen-1-one
CAS Registry Number 37942-94-2[3]
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Structural Class Cyclic α,β-unsaturated amino ketone (Enaminone)
Physical State Liquid / Low-melting solid (Predicted based on parent)
Solubility Soluble in DMSO, ethanol, and moderately in water

In-Depth Toxicological Profile & Pharmacodynamics

As a Senior Application Scientist, it is critical to look beyond basic hazard codes and understand the causality of toxicity. The toxicity of 2-amino-2-cyclohexen-1-one is driven by two primary structural features: the α,β-unsaturated ketone (a Michael acceptor) and the enaminone moiety (a neuroactive pharmacophore).

Cytotoxicity via Electrophilic Stress

The cyclohexenone ring acts as a potent electrophile. In biological systems, it readily undergoes Michael addition with endogenous nucleophiles, most notably the thiol group of glutathione (GSH).

  • Mechanism: Rapid depletion of intracellular GSH leads to an accumulation of reactive oxygen species (ROS).

  • Result: This oxidative stress triggers lipid peroxidation, mitochondrial dysfunction, and ultimately cellular apoptosis. This mechanism explains the severe acute toxicity observed in dermal and oral exposures to cyclohexenone derivatives[4][5].

Neurotoxicity and CNS Depression

Enaminones are well-documented to cross the blood-brain barrier (BBB) effectively, often interacting with P-glycoprotein (P-gp) efflux transporters[6]. Once in the central nervous system, cyclic enaminones act as allosteric modulators of the GABA-A receptor[1].

  • Mechanism: By binding to the benzodiazepine allosteric site on GABA-A receptors, enaminones enhance the inhibitory effect of γ-aminobutyric acid (GABA).

  • Result: While this is beneficial for anticonvulsant drug design, accidental acute exposure leads to severe CNS depression, respiratory failure, and potential fatality.

G A 2-Amino-2-cyclohexen-1-one (Exposure) B Electrophilic Michael Addition A->B C Blood-Brain Barrier (BBB) Penetration A->C D Glutathione (GSH) Depletion B->D E GABA-A Receptor Modulation C->E F Cytotoxicity & Oxidative Stress D->F G CNS Depression / Neurotoxicity E->G

Caption: Mechanistic pathways of enaminone-induced cytotoxicity and neurotoxicity.

Safety Data Sheet (SDS) Core Directives

Based on the highly hazardous nature of the parent 2-cyclohexen-1-one and the active enaminone derivative, strict adherence to the following predictive GHS classifications is mandatory for laboratory safety[4][7].

Table 2: GHS Hazard Classifications and Statements
Hazard ClassCategoryHazard Statement (H-Code)
Flammable Liquids Category 3H226: Flammable liquid and vapor.
Acute Toxicity (Oral) Category 3H301: Toxic if swallowed.
Acute Toxicity (Dermal) Category 2H310: Fatal in contact with skin.
Acute Toxicity (Inhalation) Category 2H330: Fatal if inhaled.
Eye Irritation Category 2H319: Causes serious eye irritation.
Table 3: Predictive Acute Toxicity Metrics (Rodent Models)

Data extrapolated from parent 2-cyclohexen-1-one baseline[7].

Route of Exposure Predictive LD50 / LC50 Severity Assessment
Oral (Rat) ~220 mg/kg Toxic
Inhalation (Rat, 4h) ~250 ppm Highly Toxic / Fatal

| Dermal (Rabbit) | < 200 mg/kg | Highly Toxic / Fatal |

First Aid & Emergency Response
  • Inhalation: Remove the subject to fresh air immediately. Due to the risk of rapid CNS depression, administer artificial respiration if breathing ceases. Call a POISON CENTER immediately[7].

  • Skin Contact: The compound is fatal in contact with skin due to rapid lipophilic absorption. Immediately remove contaminated clothing. Wash skin vigorously with soap and copious amounts of water for at least 15 minutes.

  • Spill Mitigation: Evacuate the area. Use spark-proof tools. Absorb liquid with an inert material (e.g., silica gel, acid binder) and dispose of it as hazardous organic waste in a closed, appropriately labeled container[4].

Experimental Methodology: Safe Handling & Cytotoxicity Profiling

To ensure scientific integrity and operator safety, any in vitro assay involving 2-amino-2-cyclohexen-1-one must be treated as a self-validating system executed under high-containment conditions.

Standard Operating Procedure (SOP): MTT Cytotoxicity Assay

This protocol is designed to evaluate the IC50 of the enaminone while ensuring zero operator exposure.

Prerequisites & PPE:

  • BSL-2 or higher certified Fume Hood.

  • Type ABEK (EN14387) respirator filter if handling outside a closed system.

  • Double-layered nitrile gloves and chemical-resistant lab coat.

Step-by-Step Workflow:

  • Stock Formulation: Inside the fume hood, weigh exactly 11.1 mg of 2-amino-2-cyclohexen-1-one. Dissolve immediately in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock. Causality note: DMSO is used to ensure complete dissolution of the lipophilic enaminone ring prior to aqueous dilution.

  • Serial Dilution: Prepare a 10-point serial dilution ranging from 10−4 M to 10−10 M in complete culture media (e.g., DMEM + 10% FBS). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent-induced cytotoxicity[6].

  • Cell Dosing: Seed HepG2 (hepatic) or SH-SY5Y (neuroblastoma) cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours. Apply the diluted enaminone treatments. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Mitomycin C)[2].

  • Incubation: Incubate the dosed cells for 48 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Causality note: Viable cells with active mitochondria will reduce the yellow tetrazolium salt to purple formazan crystals.

  • Quantification: Solubilize the formazan crystals with 100 µL of DMSO. Read absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression analysis.

Workflow S1 BSL-2 Fume Hood Preparation S2 DMSO Stock Formulation S1->S2 S3 Serial Dilution (10^-10 to 10^-4 M) S2->S3 S4 Cell Line Dosing (e.g., HepG2) S3->S4 S5 MTT Reagent Incubation S4->S5 S6 Spectrophotometric Quantification S5->S6

Caption: Step-by-step high-containment workflow for in vitro cytotoxicity profiling.

References

  • National Center for Biotechnology Information (PubChem). "2-Amino-2-cyclohexen-1-one | C6H9NO | CID 21999763." PubChem Database. Available at:[Link]

  • MDPI. "Allosteric Modulation of GABAA Receptors by an Anilino Enaminone in an Olfactory Center of the Mouse Brain." Molecules. Available at:[Link]

  • ACS Publications. "Usnic Acid Enaminone-Coupled 1,2,3-Triazoles as Antibacterial and Antitubercular Agents." Journal of Natural Products. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Use of 2-Cyclohexen-1-one,2-amino-(9CI) as a building block in organic synthesis

Application Note: 2-Cyclohexen-1-one, 2-amino- (9CI) as a Strategic Building Block in Heterocyclic Synthesis Executive Summary In modern organic synthesis and drug discovery, the demand for pre-organized, polyfunctional...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 2-Cyclohexen-1-one, 2-amino- (9CI) as a Strategic Building Block in Heterocyclic Synthesis

Executive Summary

In modern organic synthesis and drug discovery, the demand for pre-organized, polyfunctional scaffolds is paramount. 2-Cyclohexen-1-one, 2-amino- (9CI) (CAS: 6850-65-3) represents a highly versatile cyclic α-amino enone. Unlike simple acyclic enamines, which suffer from hydrolytic instability, this compound benefits from a cross-conjugated push-pull system. This application note provides an in-depth mechanistic analysis and validated protocols for utilizing this building block to construct complex, fused nitrogen-heterocycles, such as tetrahydroindolones and hexahydroquinolines, which are privileged motifs in medicinal chemistry[1].

Physicochemical Properties & Reactivity Profiling

Understanding the fundamental properties of 2-amino-2-cyclohexen-1-one is critical for predicting its behavior in complex reaction matrices[2].

Table 1: Key Physicochemical Properties

Property Specification
Chemical Name 2-Cyclohexen-1-one, 2-amino-
CAS Registry Number 6850-65-3
Molecular Formula C₆H₉NO
Molecular Weight 111.14 g/mol
Structural Classification Cyclic α-amino enone

| Key Spectral Feature | Strong UV absorbance due to extended N-C=C-C=O conjugation |

The Causality of Reactivity

The synthetic utility of 2-amino-2-cyclohexen-1-one stems from its bifunctional nature. The nitrogen lone pair conjugates with both the adjacent alkene (exhibiting enamine-like behavior) and the carbonyl group (exhibiting vinylogous amide-like behavior).

  • Nucleophilic Sites : The primary amine (-NH₂) is available for acylation, alkylation, and Schiff base formation. Crucially, the C-3 position (the vinyl carbon) is highly nucleophilic due to enamine resonance, acting as a potent Michael donor[3].

  • Electrophilic Sites : The C-1 carbonyl can undergo 1,2-addition or condensation reactions, enabling dual-site annulation strategies.

Reactivity A 2-Amino-2-cyclohexen-1-one (Alpha-Amino Enone) N2 Amino Group (-NH2) Nucleophilic Center A->N2 Primary amine reactivity C3 C-3 Position (Vinyl carbon) Nucleophilic Center A->C3 Enamine beta-carbon C1 Carbonyl (C=O) Electrophilic Center A->C1 1,2-Addition site C6 C-6 Position (alpha to C=O) Enolizable Center A->C6 Enolate formation

Reactivity map of 2-amino-2-cyclohexen-1-one showing nucleophilic and electrophilic sites.

Validated Experimental Protocols

The following protocols have been designed as self-validating systems, ensuring that researchers can monitor reaction progress through observable physical changes and standard analytical techniques.

Protocol A: Synthesis of 1,5,6,7-Tetrahydro-4H-indol-4-ones via α-Haloketone Annulation

This protocol utilizes a Knorr-type pyrrole synthesis pathway. By reacting 2-amino-2-cyclohexen-1-one with an α-haloketone (e.g., phenacyl bromide), a fused pyrrole ring is constructed in a single pot.

Materials Required:

  • 2-Amino-2-cyclohexen-1-one (1.0 equiv, 10 mmol)

  • Phenacyl bromide (1.05 equiv, 10.5 mmol)

  • Potassium carbonate (K₂CO₃, anhydrous) (1.5 equiv, 15 mmol)

  • Absolute Ethanol (30 mL)

Step-by-Step Methodology:

  • Preparation : Suspend 2-amino-2-cyclohexen-1-one and anhydrous K₂CO₃ in absolute ethanol within a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

  • Addition : Add phenacyl bromide portion-wise over 10 minutes at room temperature.

  • Cyclization : Heat the reaction mixture to reflux (approx. 78 °C) for 4–6 hours.

  • Workup : Cool the mixture to room temperature. Pour the contents into ice-cold distilled water (100 mL) to precipitate the product. Filter the crude solid, wash with cold water, and recrystallize from ethanol.

Causality & Scientific Rationale:

  • Choice of Base : K₂CO₃ is specifically chosen as a mild, insoluble inorganic base. It efficiently scavenges the HBr by-product generated during the initial N-alkylation without being strong enough to trigger unwanted aldol self-condensation of the cyclohexenone scaffold.

  • Self-Validation (In-Process Control) : As the N-alkylation proceeds, KBr will precipitate as a fine, dense white powder, distinct from the granular K₂CO₃. TLC (Hexane:EtOAc 7:3) will confirm the disappearance of the UV-active phenacyl bromide and the emergence of a highly fluorescent spot corresponding to the aromatized indole core.

Mechanism Step1 2-Amino-2-cyclohexen-1-one + Phenacyl Bromide Step2 N-Alkylation (Amine attacks alpha-carbon, displaces Br-) Step1->Step2 K2CO3, EtOH, Heat Step3 Intermediate: N-Phenacyl-2-amino-2-cyclohexen-1-one Step2->Step3 - HBr Step4 Intramolecular Cyclization (Nucleophilic C3 attacks Phenacyl Carbonyl) Step3->Step4 Enamine reactivity Step5 Dehydration & Aromatization (-H2O) Step4->Step5 Acid/Base catalyzed Product 2-Phenyl-1,5,6,7-tetrahydro-4H-indol-4-one Step5->Product

Mechanism of Knorr-type pyrrole annulation to form tetrahydroindolones.

Protocol B: Multicomponent Synthesis of Hexahydroquinoline-3-carbonitriles

Multicomponent reactions (MCRs) are powerful tools for generating drug-like libraries. Here, 2-amino-2-cyclohexen-1-one acts as a dinucleophile in a three-component reaction with an aromatic aldehyde and malononitrile.

Materials Required:

  • 2-Amino-2-cyclohexen-1-one (1.0 equiv, 5 mmol)

  • Benzaldehyde (or substituted derivative) (1.0 equiv, 5 mmol)

  • Malononitrile (1.0 equiv, 5 mmol)

  • Piperidine (0.1 equiv, 0.5 mmol, catalytic)

  • Ethanol (20 mL)

Step-by-Step Methodology:

  • Knoevenagel Pre-activation : In a 50 mL flask, dissolve benzaldehyde and malononitrile in ethanol. Add catalytic piperidine and stir at room temperature for 10 minutes.

  • Enone Addition : Add 2-amino-2-cyclohexen-1-one in one portion to the stirring mixture.

  • Reflux & Annulation : Attach a reflux condenser and heat the mixture to 80 °C for 3 hours.

  • Isolation : Allow the reaction to cool slowly to room temperature, then transfer to an ice bath. The target hexahydroquinoline derivative will crystallize directly from the solution. Filter and wash with cold ethanol.

Causality & Scientific Rationale:

  • Organocatalytic Activation : Piperidine acts as a secondary amine organocatalyst, forming a transient iminium ion with the aldehyde. This drastically lowers the LUMO energy, accelerating the Knoevenagel condensation with malononitrile.

  • Sequential Timing : Allowing the aldehyde and malononitrile to pre-react for 10 minutes is a critical control step. It ensures the complete formation of the highly electrophilic arylidene intermediate before the enone is introduced, preventing non-productive Schiff base formation between the enone's primary amine and the aldehyde.

  • Self-Validation (In-Process Control) : The initial Knoevenagel condensation will cause a distinct color shift (typically to a deep yellow/orange). The successful completion of the MCR is validated by the spontaneous crystallization of the product upon cooling, providing a self-purifying endpoint that bypasses the need for column chromatography.

MCR_Mechanism Step1 Aldehyde + Malononitrile Step2 Knoevenagel Condensation (Formation of Arylidene Malononitrile) Step1->Step2 Piperidine (cat.), EtOH Step3 Addition of 2-Amino-2-cyclohexen-1-one Step2->Step3 - H2O Step4 Michael Addition (Nucleophilic C3 attacks Arylidene) Step3->Step4 Enamine Reactivity Step5 Intramolecular Cyclization (Amine attacks Nitrile) Step4->Step5 Ring Closure Product Hexahydroquinoline-3-carbonitrile Derivative Step5->Product Tautomerization

Multicomponent reaction mechanism for hexahydroquinoline-3-carbonitrile synthesis.

References

  • National Center for Biotechnology Information . "PubChem Compound Summary for CID 21999763, 2-Amino-2-cyclohexen-1-one." PubChem, [Link]

  • Mitsuhashi, K., & Nomura, K. "The Reaction of α, β-Unsaturated Cycloalkenones with Azides. I. The Anomalous Products in the Schmidt Reaction." Chemical and Pharmaceutical Bulletin, vol. 13, no. 8, 1965, pp. 951-958. [Link]

  • Ghorab, M. M., et al. "Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties." Tetrahedron, vol. 83, 2021, 131984. [Link]

Sources

Application

Application Note: A Scalable and Efficient Protocol for the Production of 2-Amino-2-cyclohexen-1-one

Abstract 2-Amino-2-cyclohexen-1-one, a valuable cyclic β-enaminone, serves as a critical building block in the synthesis of a diverse range of biologically active compounds and heterocyclic scaffolds. Its utility in phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

2-Amino-2-cyclohexen-1-one, a valuable cyclic β-enaminone, serves as a critical building block in the synthesis of a diverse range of biologically active compounds and heterocyclic scaffolds. Its utility in pharmaceutical and chemical research necessitates a robust, scalable, and efficient production protocol. This application note provides a comprehensive guide for the gram-scale synthesis of 2-amino-2-cyclohexen-1-one via the condensation of 1,3-cyclohexanedione with an ammonia source. The protocol emphasizes operational simplicity, high yield, and purification by crystallization, making it suitable for implementation in both academic and industrial laboratory settings. Detailed experimental procedures, process analytical technology (PAT) for reaction monitoring, safety protocols, and troubleshooting are presented to ensure reliable and safe execution.

Introduction

β-Enaminones are a class of organic compounds characterized by an amine group conjugated to a carbonyl group through a carbon-carbon double bond. This structural motif imparts unique reactivity, allowing them to serve as versatile intermediates in organic synthesis.[1] Specifically, 2-amino-2-cyclohexen-1-one is a key precursor for the synthesis of various pharmaceuticals, including anticonvulsants and acetylcholinesterase inhibitors, as well as functional heterocyclic compounds like quinolines and pyridines.[1]

Traditional methods for the synthesis of 2-amino-2-cyclohexen-1-one often involve multi-step procedures or the use of hazardous reagents and solvents, which can be limiting for large-scale production.[1] The protocol detailed herein presents a straightforward and scalable approach based on the direct condensation of the readily available 1,3-cyclohexanedione with an ammonia source, a method known for its efficiency and atom economy.[2]

This guide is designed to provide researchers and process chemists with a detailed, validated, and scalable protocol for the production of high-purity 2-amino-2-cyclohexen-1-one.

Synthetic Strategy Overview

The core of this protocol is the condensation reaction between 1,3-cyclohexanedione and an ammonia source, in this case, ammonium acetate, which serves as both the amine source and a mild acid catalyst. The reaction proceeds via the formation of an enamine, driven by the removal of water.

Synthesis_Overview 1,3-Cyclohexanedione 1,3-Cyclohexanedione Reaction_Vessel Condensation Reaction (Heat) 1,3-Cyclohexanedione->Reaction_Vessel Ammonium Acetate Ammonium Acetate Ammonium Acetate->Reaction_Vessel 2-Amino-2-cyclohexen-1-one 2-Amino-2-cyclohexen-1-one Reaction_Vessel->2-Amino-2-cyclohexen-1-one Water Water Reaction_Vessel->Water Byproduct

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeCAS NumberSupplierNotes
1,3-Cyclohexanedione≥97%504-02-9e.g., Sigma-AldrichStore at 2-8°C.[3]
Ammonium Acetate≥98%631-61-8e.g., Sigma-AldrichHygroscopic, store in a dry place.
Ethyl AcetateACS Grade141-78-6e.g., Fisher ScientificUsed for crystallization.
Deionized Water-7732-18-5-For work-up if necessary.
Anhydrous Sodium SulfateACS Grade7757-82-6e.g., VWRFor drying organic layers.
Equipment
  • Three-necked round-bottom flask (1 L)

  • Mechanical stirrer

  • Heating mantle with temperature controller and thermocouple

  • Reflux condenser

  • Oil bath

  • Büchner funnel and filtration flask

  • Rotary evaporator

  • Crystallization dish

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Analytical balance

  • Melting point apparatus

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Nuclear Magnetic Resonance (NMR) spectrometer

Detailed Experimental Protocol: Gram-Scale Synthesis

This protocol is designed for a 50-gram scale synthesis of 2-amino-2-cyclohexen-1-one.

Reaction Setup
  • Assemble a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple connected to a temperature controller.

  • Place the flask in a heating mantle or an oil bath.

Synthesis Procedure
  • To the reaction flask, add 1,3-cyclohexanedione (50.0 g, 0.446 mol) and ammonium acetate (41.3 g, 0.536 mol).

  • Thoroughly mix the solids using the mechanical stirrer.

  • Heat the reaction mixture to 110°C with constant stirring.[2] The mixture will melt and become a homogenous solution.

  • Maintain the reaction at 110°C for 30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or HPLC.

  • After 30 minutes, remove the heating source and allow the reaction mixture to cool to room temperature. The product will solidify upon cooling.[2]

Work-up and Purification
  • To the solidified product in the reaction flask, add 150 mL of ethyl acetate.

  • Gently heat the mixture to dissolve the solid.

  • Once dissolved, allow the solution to cool slowly to room temperature, and then place it in an ice bath (0-5°C) for at least 1 hour to induce crystallization.

  • Collect the crystalline product by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of cold ethyl acetate (2 x 25 mL).

  • Dry the product under vacuum to a constant weight. A yellow crystalline solid is expected.[2]

Expected Yield: 42-46 g (85-93%) of 2-amino-2-cyclohexen-1-one.

Process Analytical Technology (PAT) and Quality Control

For a scalable and reproducible process, in-process monitoring is crucial.

PAT_Workflow cluster_Reaction Reaction Monitoring cluster_Purification Purification and QC Start Start TLC_HPLC_Initial TLC/HPLC of Starting Materials Start->TLC_HPLC_Initial Reaction_InProgress Monitor Reaction Progress (TLC/HPLC at t=15, 30 min) TLC_HPLC_Initial->Reaction_InProgress Reaction_Completion Confirm Reaction Completion (Disappearance of Starting Material) Reaction_InProgress->Reaction_Completion Crude_Product Crude_Product Reaction_Completion->Crude_Product Crystallization Crystallization from Ethyl Acetate Crude_Product->Crystallization Final_Product_QC Final Product Analysis (HPLC, NMR, MP) Crystallization->Final_Product_QC

Reaction Monitoring
  • Thin Layer Chromatography (TLC):

    • Mobile Phase: Chloroform:Methanol (9:1 v/v)

    • Stationary Phase: Silica gel 60 F254

    • Visualization: UV light (254 nm)

    • Procedure: Dissolve a small aliquot of the reaction mixture in ethyl acetate and spot on a TLC plate alongside the starting material (1,3-cyclohexanedione). The product is expected to have a different Rf value from the starting material.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.[4]

    • Detection: UV at 225 nm.

    • Procedure: Dilute a small aliquot of the reaction mixture with the mobile phase and inject it into the HPLC system. Monitor the disappearance of the 1,3-cyclohexanedione peak and the appearance of the product peak.

Final Product Characterization
ParameterMethodExpected Result
Appearance Visual InspectionYellow crystalline solid
Melting Point Melting Point Apparatus129-133 °C[5]
Purity HPLC≥98%
Identity ¹H NMR (400 MHz, DMSO-d₆)δ 1.76 (m, 2H), 1.98 (t, J = 6.3 Hz, 2H), 2.25 (t, J = 6.3 Hz, 2H), 4.90 (s, 1H), 6.66 (brs, NH₂).[1]
Identity ¹³C NMR (100 MHz, DMSO-d₆)Expected peaks corresponding to the structure.[6]

Safety Precautions

6.1. Hazard Identification and Mitigation

SubstanceHazardsPersonal Protective Equipment (PPE) & Engineering Controls
1,3-Cyclohexanedione Harmful if swallowed. May cause eye irritation.[7][8]Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a fume hood.[7]
Ammonium Acetate May cause eye, skin, and respiratory tract irritation.Wear safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.
Ammonia (from heating Ammonium Acetate) Toxic if inhaled, causes severe skin burns and eye damage.[9][10][11][12]The reaction should be performed in a well-ventilated fume hood to avoid inhalation of ammonia vapors.[12]
Ethyl Acetate Flammable liquid and vapor. Causes serious eye irritation. May cause drowsiness or dizziness.Wear safety glasses, gloves, and a lab coat. Handle in a fume hood away from ignition sources.

6.2. Emergency Procedures

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[8]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[8]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained at 110°C. Extend the reaction time and monitor by TLC/HPLC until the starting material is consumed.
Loss of product during work-up.Ensure the crystallization solution is sufficiently cooled before filtration. Use a minimal amount of cold solvent for washing the crystals.
Product is an oil or does not solidify Presence of impurities or residual solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purify by column chromatography on silica gel.
Product is discolored (dark brown/black) Overheating or prolonged reaction time.Carefully control the reaction temperature and time. If the product is significantly discolored, it may be purified by recrystallization or by treating a solution with activated carbon before filtration and crystallization.

References

  • Ammonia: general information. (2024, October 23). GOV.UK. Retrieved from [Link]

  • Ammonia | Medical Management Guidelines | Toxic Substance Portal | ATSDR. CDC. Retrieved from [Link]

  • Safety Data Sheet AMMONIA SOLUTION 10-32%. ChemSupply Australia. Retrieved from [Link]

  • Student safety sheets 30 Ammonia (gas and solution). CLEAPSS. (2022). Retrieved from [Link]

  • 3-Aminocyclohex-2-en-1-one. SIELC Technologies. (2018, May 16). Retrieved from [Link]

  • PUBLIC HEALTH STATEMENT - Toxicological Profile for Ammonia. NCBI Bookshelf. Retrieved from [Link]

  • A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. Organic Process Research & Development, 9(2), 236-238. ACS Publications. (2005, February 8). Retrieved from [Link]

  • 3-Aminocyclohex-2-en-1-one. PubChem. Retrieved from [Link]

  • Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine. Catalysts, 15(5), 541. MDPI. (2025, May 2). Retrieved from [Link]

  • Process for producing 3-amino-2-cyclohexenone. Google Patents.
  • How can one synthesize the enamine 3-((2-aminophenyl)amino)cyclohex-2-en-1-one (or 3-(2-aminophenylamino)cyclohex-2-en-1-one) ? ResearchGate. (2026, March 19). Retrieved from [Link]

  • 3-(Phenylamino)cyclohex-2-ene-1-one - Optional[17O NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]

  • Formation of 3-Aminophenols from Cyclohexane-1,3-diones. The Journal of Organic Chemistry, 86(1), 247-259. ACS Publications. (2020, December 4). Retrieved from [Link]

  • 3-Aminocyclohex-2-en-1-one. LookChem. Retrieved from [Link]

Sources

Method

Application Note: Incorporation of 2-Cyclohexen-1-one, 2-amino-(9CI) in Pharmaceutical Drug Design

Executive Summary & Scientific Rationale In contemporary pharmaceutical drug design, the construction of complex, biologically active azacyclic frameworks requires highly versatile and stable building blocks. 2-Cyclohexe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In contemporary pharmaceutical drug design, the construction of complex, biologically active azacyclic frameworks requires highly versatile and stable building blocks. 2-Cyclohexen-1-one, 2-amino- (CAS: 37942-94-2), a prototypical 6-membered cyclic enaminone, has emerged as a privileged scaffold in medicinal chemistry[1].

Unlike conventional enamines, which are notoriously labile and prone to hydrolytic or oxidative degradation, cyclic enaminones feature an amine group conjugated through a carbon-carbon double bond to a carbonyl moiety[2]. This extended π -conjugation significantly attenuates the reactivity of the enamine, rendering the molecule robust enough for isolation and multi-step synthesis, while preserving an ambident reactivity profile[1]. The scaffold can act simultaneously as a nucleophile (at the enamine carbon) and an electrophile (at the carbonyl carbon), enabling divergent synthetic pathways to complex heterocycles such as quinolines, indoles, and pyrimidines[3].

Beyond its utility as a synthetic intermediate, the enaminone pharmacophore itself exhibits intrinsic biological activities, most notably as an anticonvulsant and a modulator of P-glycoprotein (P-gp) in multidrug-resistant (MDR) phenotypes[4]. This application note details the mechanistic rationale, therapeutic applications, and validated experimental protocols for incorporating 2-amino-2-cyclohexen-1-one into drug discovery workflows.

Mechanistic Pathway & Ambident Reactivity

The synthetic utility of 2-amino-2-cyclohexen-1-one is dictated by its electronic distribution. The push-pull system created by the electron-donating amino group and the electron-withdrawing carbonyl group allows for highly regioselective transformations[1].

  • Nucleophilic Sites: The C-3 position ( β -carbon) and the nitrogen atom are highly nucleophilic, making them prime targets for electrophilic attack (e.g., alkylation, acylation, or aza-Michael additions)[5].

  • Electrophilic Sites: The carbonyl carbon (C-1) serves as an electrophilic center, susceptible to nucleophilic attack by primary amines or organometallic reagents[1].

MechanisticPathway A 2-Cyclohexen-1-one, 2-amino- (Cyclic Enaminone Core) B Ambident Nucleophile (C-3 / Enamine C) A->B Electron Delocalization C Ambident Electrophile (Carbonyl C / Enone) A->C Conjugation D Electrophilic Attack (e.g., Alkylation/Acylation) B->D C-C Bond Formation E Nucleophilic Attack (e.g., Amine Condensation) C->E C-N Bond Formation F Azacyclic Frameworks (Quinolines, Indoles, etc.) D->F Annulation E->F Cyclization

Mechanistic pathway of cyclic enaminone ambident reactivity in drug scaffold synthesis.

Therapeutic Applications & Target Profiling

The integration of the enaminone motif into drug candidates has yielded significant therapeutic advancements. The table below summarizes the primary pharmacological applications of cyclic enaminone derivatives.

Therapeutic Target / ApplicationMechanism of Action / Biological RoleRelevant Derivative / Scaffold
Anticonvulsant / Anti-epileptic Modulation of neuronal excitability and voltage-gated ion channels[4].Halogenated cyclic enaminones
Multidrug Resistance (MDR) Inhibition/modulation of P-glycoprotein (P-gp) efflux pumps[4].N-substituted enaminones
Antitumor / Anticancer Cytotoxicity via DNA intercalation or kinase inhibition[6].Phenanthroquinolizidines
High-Throughput Screening DNA-encoded library (DEL) synthons for hit discovery[7].Polysubstituted benzenes

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols have been designed as self-validating systems. Causality for reagent selection and environmental controls is explicitly stated to aid researchers in troubleshooting and optimization.

Protocol A: Synthesis of the 2-Amino-2-cyclohexen-1-one Core

Objective: To synthesize the primary cyclic enaminone building block via the amination of 1,3-cyclohexanedione.

Scientific Causality: The reaction utilizes ammonium acetate as a mild, solid source of ammonia, preventing the harsh conditions associated with aqueous ammonia. Toluene is selected as the solvent to facilitate the azeotropic removal of water via a Dean-Stark apparatus. According to Le Chatelier's principle, the continuous removal of the water byproduct drives the condensation equilibrium entirely toward the enaminone product, ensuring high yields and preventing hydrolytic reversion[8].

Step-by-Step Methodology:

  • Preparation: In a 250 mL round-bottom flask, suspend 1,3-cyclohexanedione (50 mmol) and ammonium acetate (250 mmol, 5 equiv.) in 100 mL of anhydrous toluene.

  • Apparatus Setup: Attach a Dean-Stark trap fitted with a reflux condenser to the flask.

  • Reflux & Condensation: Heat the mixture to reflux (approx. 110 °C). Monitor the collection of water in the Dean-Stark trap. Continue refluxing until water ceases to evolve (typically 4–6 hours).

  • Reaction Monitoring: Verify reaction completion via TLC (Eluent: EtOAc/Hexane 1:1). The enaminone product will show a distinct UV-active spot with a lower Rf value than the starting dione.

  • Workup: Cool the reaction mixture to room temperature. The product often precipitates directly from the toluene. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold toluene (2 x 15 mL) followed by cold water (2 x 20 mL) to remove residual ammonium acetate. Dry the solid in vacuo at 40 °C overnight to afford 2-amino-2-cyclohexen-1-one as a pale yellow solid. Calculate the percentage yield (expected >85%).

Protocol B: Annulation to 7,8-dihydroquinolin-5(6H)-ones

Objective: To construct a complex azacyclic framework by reacting the synthesized enaminone with an electrophilic 2-arylvinamidinium salt.

Scientific Causality: This protocol leverages the nucleophilicity of the enaminone's C-3 position. N,N-Dimethylformamide (DMF) is chosen as a polar aprotic solvent because it stabilizes the charged intermediates formed during the initial aza-Michael addition[8]. Sodium methoxide (NaOMe) is employed as a mild base to deprotonate the enaminone, enhancing its nucleophilicity without triggering unwanted side reactions (such as retro-Michael degradation)[1].

Step-by-Step Methodology:

  • Reagent Mixing: In a flame-dried 50 mL flask under an inert argon atmosphere, dissolve 2-amino-2-cyclohexen-1-one (1.0 mmol) and the selected 2-arylvinamidinium salt (1.2 mmol) in 10 mL of anhydrous DMF[8].

  • Base Addition: Cool the solution to 10 °C using an ice-water bath. Slowly add NaOMe (3.0 mmol, 3.0 equiv.) dropwise over 5 minutes.

  • Cyclization: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The reaction undergoes an electrocyclic ring closure to form the pyridine ring.

  • Quenching: Quench the reaction by pouring the mixture into 30 mL of crushed ice/water. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Drying: Wash the combined organic layers with brine (3 x 20 mL) to remove residual DMF. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Eluent gradient: Hexane to EtOAc/Hexane 3:7) to isolate the target 3-substituted 7,8-dihydroquinolin-5(6H)-one.

ExperimentalWorkflow Step1 Step 1: Precursor Preparation 1,3-Cyclohexanedione + NH4OAc Step2 Step 2: Amination Reflux in Toluene with Dean-Stark Step1->Step2 Catalyst / Heat Step3 Step 3: Intermediate Isolation 2-Amino-2-cyclohexen-1-one Step2->Step3 H2O Removal Step4 Step 4: Annulation Reaction + Arylvinamidinium Salt / NaOMe Step3->Step4 Electrophile Addition Step5 Step 5: Purification Silica Gel Chromatography Step4->Step5 Quench & Extract Step6 Target Scaffold 7,8-dihydroquinolin-5(6H)-one Step5->Step6 Yield > 75%

Experimental workflow for the synthesis and annulation of 2-amino-2-cyclohexen-1-one.

Conclusion & Future Perspectives

The incorporation of 2-Cyclohexen-1-one, 2-amino-(9CI) into drug design workflows provides medicinal chemists with a highly reliable, stereocontrollable, and versatile building block. Its unique ambident reactivity allows for the rapid assembly of diverse heterocyclic libraries. Furthermore, recent innovations have successfully integrated enaminone synthesis into DNA-encoded chemical libraries (DELs), enabling the DNA-compatible generation of polysubstituted benzenes for high-throughput hit discovery[7]. By adhering to the mechanistic principles and validated protocols outlined in this guide, researchers can effectively harness this scaffold to accelerate the discovery of novel therapeutics.

References

  • Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Tetrahedron, 83(1):131984. ResearchGate.[Link]

  • Synthesis of 6- and 7-membered cyclic enaminones: Scope and mechanism. PubMed Central (NIH).[Link]

  • Enaminones: Exploring additional therapeutic activities. PubMed (NIH). [Link]

  • DNA-compatible synthesis of enaminones via amination of allenic ketones. RSC Publishing.[Link]

  • Efficient PPA-SiO2-catalyzed Synthesis of β-enaminones Under Solvent-Free Conditions. MDPI.[Link]

  • NEW FACILE SYNTHESIS OF 3-SUBSTITUTED 7,8-DIHYDROQUINOLIN-5(6H)-ONES AND [1]BENZOPYRANO. Heterocycles / CLOCKSS.[Link]

Sources

Application

Application Note: Reactivity of 2-Amino-2-cyclohexen-1-one in Michael Addition-Initiated Cascades

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, divergent reactivity, and self-validating protocols for α-enaminone cascade reactions. Mechanistic Rationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic pathways, divergent reactivity, and self-validating protocols for α-enaminone cascade reactions.

Mechanistic Rationale: The Cross-Conjugated α-Enaminone Paradigm

2-Amino-2-cyclohexen-1-one belongs to a unique class of cyclic α-enaminones. While traditional synthetic workflows heavily rely on linearly conjugated β-enaminones, α-enaminones are cross-conjugated systems. This structural nuance endows them with multifaceted, ambident reactivity: they can simultaneously act as enamine nucleophiles, nitrogen nucleophiles, and imine electrophiles[1].

In Michael addition reactions, this dual electronic attitude allows 2-amino-2-cyclohexen-1-one to initiate complex cascade annulations. Rather than stopping at a simple 1,4-addition product, the initial Michael adduct rapidly undergoes intramolecular trapping. Depending on the choice of the Michael acceptor and the catalytic environment, the reaction can be elegantly steered toward distinct heterocyclic scaffolds, such as dihydropyridines or enantioenriched 2,3-dihydrobenzofurans[2].

Understanding the causality behind catalyst selection is critical. Lewis acids (e.g., Y(OTf)₃) enhance the electrophilicity of the Michael acceptor, driving [3+3] cycloadditions. Conversely, chiral Brønsted acids (e.g., Chiral Phosphoric Acids) paired with molecular sieves can manipulate hydrogen-bonding networks to control stereoselective [3+2] divergent pathways[2].

Pathway A: Yttrium-Catalyzed [3+3] Cycloaddition with Enones

When 2-amino-2-cyclohexen-1-one is reacted with an enone, a [3+3] cycloaddition cascade is triggered. The reaction relies on a strong Lewis acid to activate the enone, facilitating the initial Michael addition.

Mechanistic Workflow

G A 2-Amino-2-cyclohexen-1-one (α-Enaminone) C Michael Adduct (Intermediate F) A->C Y(OTf)3 Catalyzed Michael Addition B Enone (Michael Acceptor) B->C D Imine Intermediate G (Proton Transfer) C->D Intramolecular Proton Transfer E Enamine Intermediate H (N-Tautomerization) D->E Tautomerization F Dihydropyridine Derivative ([3+3] Cycloaddition) E->F Cyclization & Dehydroxylation

Fig 1. Mechanistic cascade of the Y(OTf)3-catalyzed [3+3] cycloaddition to dihydropyridines.

Self-Validating Protocol: Synthesis of Dihydropyridines

Causality of Design: Yttrium triflate (Y(OTf)₃) is selected because its high oxophilicity specifically activates the carbonyl oxygen of the enone without degrading the sensitive α-enaminone. The room-temperature condition prevents premature thermal degradation of the intermediate imine[1].

  • Catalyst Activation & Coordination:

    • Action: In an oven-dried reaction tube under an inert atmosphere, dissolve the enone (0.2 mmol) in anhydrous THF (2.0 mL). Add Y(OTf)₃ (20 mol %).

    • Validation Checkpoint: Observe a slight color shift (often a faint yellowing), indicating successful Lewis acid coordination to the enone carbonyl.

  • Nucleophilic Attack (Michael Addition):

    • Action: Add the 2-amino-2-cyclohexen-1-one derivative (0.1 mmol) to the stirring solution. Stir at room temperature for 16 hours.

    • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 7:3). The successful initiation of the cascade is confirmed by the disappearance of the highly UV-active α-enaminone spot and the emergence of a new, lower-Rf fluorescent spot corresponding to the dihydropyridine core.

  • Quenching & Workup:

    • Action: Quench the reaction with saturated aqueous NaHCO₃ (2 mL) to neutralize the Lewis acid. Extract with EtOAc (3 × 5 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final Validation:

    • Action: Purify via silica gel column chromatography.

    • Validation Checkpoint: Analyze the purified product via ¹H NMR. The absolute success of the [3+3] cycloaddition is validated by the complete disappearance of the enone olefinic protons (typically 6.0–7.5 ppm) and the presence of the newly formed dihydropyridine structural signals.

Pathway B: Divergent[3+2] Annulation with Quinones

The reaction between α-enaminones and quinones represents a highly sensitive, divergent system. The initial Michael addition of the enamine carbon to the quinone yields an intermediate that can collapse into completely different scaffolds based on the microenvironment[2].

Mechanistic Workflow

G A α-Enaminone + Quinone B Initial Michael Adduct (C-C Bond Formation) A->B Nucleophilic Attack C 2,3-Dihydrobenzofurans (Racemic) B->C No Catalyst / Additive D N-Substituted Indoles (Aza-[3+2] Adduct) B->D Chiral Phosphoric Acid (CPA) E Enantioenriched 2,3-Dihydrobenzofurans B->E CPA + Molecular Sieves (4Å)

Fig 2. Divergent pathways of α-enaminone and quinone controlled by CPA and molecular sieves.

Self-Validating Protocol: Stereoselective Synthesis of 2,3-Dihydrobenzofurans

Causality of Design: Chiral Phosphoric Acid (CPA) is used to induce asymmetry via a highly organized hydrogen-bonding transition state. However, CPA alone drives the reaction toward N-substituted indoles. The critical addition of 4Å molecular sieves removes trace water, suppressing the competing hydrolysis/aza-pathway and forcing the equilibrium toward the enantioenriched 2,3-dihydrobenzofuran[2].

  • Microenvironment Preparation:

    • Action: To an oven-dried vial, add 4Å molecular sieves (5.0 mg) and flame-dry under vacuum. Cool to room temperature under Argon.

    • Validation Checkpoint: The sieves must be free-flowing and show no clumping, ensuring absolute anhydrous conditions required to block the indole pathway.

  • Catalyst & Substrate Assembly:

    • Action: Add 2-amino-2-cyclohexen-1-one (0.1 mmol) and (R)-CPA catalyst (1.0 mol%) in anhydrous CH₂Cl₂ (1.0 mL). Cool the mixture to -78 °C.

  • Michael Addition Initiation:

    • Action: Slowly add the quinone (0.11 mmol) to the cooled mixture. Stir at -78 °C for 16 hours.

    • Validation Checkpoint: The immediate color change (often from the deep yellow/orange of the quinone to a darker, muted tone) indicates the formation of the initial Michael adduct.

  • Isolation & Stereochemical Validation:

    • Action: Filter the mixture through a short pad of Celite to remove the molecular sieves, wash with CH₂Cl₂, and concentrate. Purify via flash chromatography.

    • Validation Checkpoint: Submit the purified product to Chiral HPLC analysis. A successful run will display an enantiomeric excess (ee) of >95%, validating the efficacy of the CPA/Sieve cooperative system.

Quantitative Data Summary

The following table synthesizes the expected outcomes based on the modulation of the reaction environment, demonstrating the extreme versatility of 2-amino-2-cyclohexen-1-one as a Michael donor.

Table 1: Reaction Optimization and Divergence Parameters

Reaction PartnerCatalyst / AdditiveSolventTemp (°C)Major Product ScaffoldYield (%)Enantiomeric Excess (ee %)
Quinone NoneDCMRTRacemic 2,3-Dihydrobenzofuran85N/A
Quinone (R)-CPA (5 mol%)Toluene-78N-Substituted Indole78N/A (Achiral)
Quinone (R)-CPA (1 mol%) + 4Å MSDCM-78Enantioenriched 2,3-Dihydrobenzofuran92>99
Enone Y(OTf)₃ (20 mol%)THFRTDihydropyridine Derivative72 - 85N/A

References

  • Formal oxo- and aza-[3 + 2] reactions of α-enaminones and quinones: a double divergent process and the roles of chiral phosphoric acid and molecular sieves. Chemical Communications.[Link]

  • Can Primary Arylamines Form Enamine? Evidence, α-Enaminone, and [3+3] Cycloaddition Reaction. The Journal of Organic Chemistry.[Link]

  • Differentiation between enamines and tautomerizable imines in the oxidation reaction with TEMPO. Nature Communications.[Link]

  • Synthesis of 6- and 7-Membered Cyclic Enaminones: Scope and Mechanism. The Journal of Organic Chemistry.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to the Stability of 2-Cyclohexen-1-one, 2-amino-(9CI)

Welcome to the technical support center for 2-Cyclohexen-1-one, 2-amino-(9CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for troublesh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-Cyclohexen-1-one, 2-amino-(9CI). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for troubleshooting degradation issues encountered during the storage and handling of this compound. As a versatile building block in organic synthesis, maintaining the stability and purity of 2-Cyclohexen-1-one, 2-amino-(9CI) is critical for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure 2-Cyclohexen-1-one, 2-amino-(9CI)?

Pure 2-Cyclohexen-1-one, 2-amino-(9CI) is expected to be a solid, with a color ranging from off-white to light yellow. Significant deviation from this, such as a dark brown or black appearance, may indicate degradation. The parent compound, 2-Cyclohexen-1-one, is a colorless to light yellow liquid, and the amino substitution can influence its physical state and color[1][2].

Q2: What are the primary causes of degradation for 2-Cyclohexen-1-one, 2-amino-(9CI)?

The main degradation pathways for enaminones like 2-Cyclohexen-1-one, 2-amino-(9CI) are hydrolysis, oxidation, and photodegradation. Hydrolysis, often catalyzed by acidic conditions, cleaves the enaminone back to its starting materials, 1,3-cyclohexanedione and ammonia[3]. The enamine functionality is also susceptible to oxidation, which can be initiated by atmospheric oxygen, especially when exposed to light or heat[4].

Q3: What are the ideal storage conditions for 2-Cyclohexen-1-one, 2-amino-(9CI)?

To ensure maximum stability, 2-Cyclohexen-1-one, 2-amino-(9CI) should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen[3]. It should be kept in a cool, dark, and dry place. A temperature of 2-8°C is recommended for long-term storage. For solutions, it is best to prepare them fresh using anhydrous, aprotic solvents[1][3].

Q4: How does the choice of solvent affect the stability of 2-Cyclohexen-1-one, 2-amino-(9CI)?

Protic solvents, particularly water, can facilitate the hydrolysis of the enaminone[3]. Therefore, for applications where the compound is in solution for an extended period, aprotic solvents such as acetonitrile, ethyl acetate, or THF are recommended[1]. If an aqueous or protic solvent system is necessary for a reaction, it is advisable to use the 2-Cyclohexen-1-one, 2-amino-(9CI) as soon as possible after dissolution.

Troubleshooting Guide

Discoloration, the appearance of new spots on a TLC plate, or unexpected peaks in analytical data (HPLC, GC-MS, NMR) are common indicators of degradation. The following table provides a guide to troubleshooting these issues.

Observation Potential Cause Recommended Action
Color Change (e.g., from off-white/yellow to brown/black) Oxidation or polymerizationStore the compound under an inert atmosphere (argon or nitrogen). Protect from light by using an amber vial or wrapping the container in aluminum foil. Avoid high temperatures.
New spots on TLC or new peaks in HPLC/GC-MS Hydrolysis or other degradationConfirm the identity of the new species by mass spectrometry. If hydrolysis is suspected, ensure all solvents and reagents are anhydrous. If other degradation is occurring, consider performing a forced degradation study (see protocol below) to identify the degradation products and pathways.
Changes in NMR spectrum (e.g., disappearance of enamine proton signals, appearance of new signals) DegradationCompare the spectrum to a reference spectrum of the pure compound. The appearance of signals corresponding to 1,3-cyclohexanedione could indicate hydrolysis.
Poor solubility or formation of insoluble material PolymerizationAvoid prolonged storage at elevated temperatures. If the compound is in solution, use it promptly.

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation pathways for 2-Cyclohexen-1-one, 2-amino-(9CI).

A 2-Cyclohexen-1-one, 2-amino-(9CI) B Hydrolysis (H2O, H+) A->B C Oxidation (O2, light, heat) A->C D Polymerization A->D E 1,3-Cyclohexanedione + NH3 B->E F Oxidized Products (e.g., hydroxylated or ring-opened species) C->F G Polymeric Material D->G

Caption: Potential degradation pathways for 2-Cyclohexen-1-one, 2-amino-(9CI).

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of 2-Cyclohexen-1-one, 2-amino-(9CI) and detecting the presence of degradation products.

Materials:

  • 2-Cyclohexen-1-one, 2-amino-(9CI) sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (e.g., 0.1%). The exact ratio may need to be optimized.

  • Sample Preparation: Accurately weigh approximately 1 mg of the 2-Cyclohexen-1-one, 2-amino-(9CI) sample and dissolve it in 1 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase.

    • Inject a suitable volume (e.g., 10 µL) of the sample solution.

    • Run the analysis using a suitable flow rate (e.g., 1 mL/min) and detect the eluting compounds using a UV detector at an appropriate wavelength (enaminones typically have strong UV absorbance).

  • Data Analysis: Analyze the resulting chromatogram. The purity can be estimated by the relative peak area of the main compound compared to the total area of all peaks. The appearance of new peaks indicates the presence of impurities or degradation products.

Protocol 2: Forced Degradation Study

A forced degradation study can help identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[2][5].

Objective: To investigate the stability of 2-Cyclohexen-1-one, 2-amino-(9CI) under various stress conditions.

Stress Conditions:

  • Acidic Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl in a 1:1 mixture of acetonitrile and water. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Basic Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH in a 1:1 mixture of acetonitrile and water. Incubate at a controlled temperature (e.g., 60°C) for a defined period.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide in a 1:1 mixture of acetonitrile and water. Keep the solution in the dark at room temperature for a defined period.

  • Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 80°C) for a defined period.

  • Photodegradation: Expose a solution of the compound (in a photostable solvent like acetonitrile) to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

Procedure:

  • Prepare solutions of 2-Cyclohexen-1-one, 2-amino-(9CI) under the different stress conditions as described above. Include a control sample stored under normal conditions.

  • At specified time points (e.g., 0, 4, 8, 24 hours), take an aliquot of each solution, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analyze the samples by a stability-indicating method, such as HPLC-MS or GC-MS, to separate and identify the parent compound and any degradation products.

Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks.

  • Use mass spectrometry data to propose structures for the degradation products.

  • Determine the rate of degradation under each condition by monitoring the decrease in the peak area of the parent compound over time.

Troubleshooting Workflow Diagram

This diagram provides a logical flow for troubleshooting observed degradation.

Start Degradation Suspected (e.g., color change, new peaks) Check_Storage Review Storage Conditions: - Temperature? - Light Exposure? - Atmosphere (Inert?)? - Container Seal? Start->Check_Storage Analyze_Sample Analyze Sample by HPLC/GC-MS and NMR Check_Storage->Analyze_Sample Identify_Degradants Identify Degradation Products Analyze_Sample->Identify_Degradants Hydrolysis_Pathway Hydrolysis Suspected (e.g., presence of 1,3-cyclohexanedione) Identify_Degradants->Hydrolysis_Pathway Oxidation_Pathway Oxidation Suspected (e.g., hydroxylated products) Identify_Degradants->Oxidation_Pathway Polymerization_Pathway Polymerization Suspected (e.g., insoluble material) Identify_Degradants->Polymerization_Pathway Hydrolysis_Pathway->Oxidation_Pathway No Action_Hydrolysis Implement Corrective Actions: - Use anhydrous solvents - Store in a desiccator - Avoid acidic conditions Hydrolysis_Pathway->Action_Hydrolysis Yes Oxidation_Pathway->Polymerization_Pathway No Action_Oxidation Implement Corrective Actions: - Store under inert gas (Ar/N2) - Protect from light (amber vials) - Store at low temperature Oxidation_Pathway->Action_Oxidation Yes Action_Polymerization Implement Corrective Actions: - Store as solid - Avoid high temperatures - Use fresh solutions Polymerization_Pathway->Action_Polymerization Yes End Compound Stabilized Action_Hydrolysis->End Action_Oxidation->End Action_Polymerization->End

Caption: A workflow for troubleshooting the degradation of 2-Cyclohexen-1-one, 2-amino-(9CI).

References

  • One pot synthesis of the β-enaminones using visible light mediated Nb2O5/g-C3N4 photocatalytic reaction. ResearchGate. Available at: [Link]

  • 2-(2-Aminoethyl)cyclohexan-1-one | C8H15NO | CID 82418044. PubChem. Available at: [Link]

  • Recent advances in visible light-mediated chemical transformations of enaminones. ScienceDirect. Available at: [Link]

  • Photocatalytic Annulation of Enaminones with Thioureas for the Synthesis of 2-Aminothiazoles via Tandem C-S and C-N Bond Formation. Organic Chemistry Portal. Available at: [Link]

  • WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
  • 2-Cyclohexen-1-one 930-68-7 wiki. Molbase. Available at: [Link]

  • Decatungstate-Catalyzed Photochemical Synthesis of Enaminones from Vinyl Azides and Aldehydes. ResearchGate. Available at: [Link]

  • Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Gassnova. Available at: [Link]

  • Synthesis of 2-cyclohexene-1-one. Chem-Space. Available at: [Link]

  • Oxidation mechanism of molecular oxygen over cyclohexene catalyzed by a cobalt l-glutamic acid complex. RSC Publishing. Available at: [Link]

  • 2-Aminocyclohex-2-en-1-ol | C6H11NO | CID 146425138. PubChem. Available at: [Link]

  • General method for the synthesis of enaminones via photocatalysis. Beilstein Journals. Available at: [Link]

  • Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. Available at: [Link]

  • A Practical and One-Pot Procedure for the Synthesis of 3-Amino-2-cyclohexen-1-one from 3-Aminophenol. ACS Publications. Available at: [Link]

  • (S)-2-Amino-2-(2-chlorophenyl)cyclohexanone. National Center for Biotechnology Information. Available at: [Link]

  • Showing Compound 2-cyclohexen-1-one (FDB029645). FooDB. Available at: [Link]

  • Mechanistic Studies of the Oxidation of Cyclohexene to 2-Cyclohexen-1-one Over ALD Prepared Titania Supported Vanadia. OSTI.GOV. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]

  • 2-Cyclohexen-1-one. NIST WebBook. Available at: [Link]

  • STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. US Pharmacopeia (USP). Available at: [Link]

Sources

Optimization

Technical Support Center: 2-Amino-2-cyclohexen-1-one Synthesis &amp; Troubleshooting

Overview & Mechanistic Context The synthesis of [1] (CAS: 37942-94-2) is a critical transformation in the development of complex heterocyclic scaffolds and active pharmaceutical ingredients. Typically synthesized via the...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview & Mechanistic Context

The synthesis of [1] (CAS: 37942-94-2) is a critical transformation in the development of complex heterocyclic scaffolds and active pharmaceutical ingredients. Typically synthesized via the dehydrative amination of 1,2-cyclohexanedione, this α -amino enone is highly reactive. Its bifunctional nature—possessing both a nucleophilic amine and an electrophilic enone—makes it susceptible to a cascade of side reactions including dimerization, oxidative aromatization, and rapid hydrolysis.

This guide provides field-proven, causality-driven solutions to isolate this highly sensitive intermediate with maximum fidelity.

Troubleshooting Guide & FAQs

Q1: My isolated product is dark brown, and LC-MS shows a mass corresponding to a dimer ( m/z≈214 ). Why is this happening, and how do I prevent it? Causality: You are observing the formation of tetrahydrophenazine derivatives. α -Amino ketones are notoriously prone to intermolecular self-condensation. The primary amine of one molecule attacks the carbonyl of another, forming an imine. A second attack and subsequent dehydration yield a dihydropyrazine intermediate, which rapidly oxidizes to a highly stable, conjugated tetrahydrophenazine system. This dimerization is highly concentration- and temperature-dependent, as detailed in foundational studies on the[2]. Solution:

  • Dilution: Run the reaction at a lower molarity (e.g., ≤0.1 M instead of 0.5 M) to kinetically disfavor the bimolecular collision.

  • Temperature Control: Do not exceed 80°C unless strictly required for azeotropic water removal.

  • Inert Atmosphere: The final oxidation step to the phenazine is aerobic. Rigorous degassing with Argon prevents this irreversible thermodynamic sink.

Q2: NMR analysis of my crude mixture shows significant aromatic signals in the 6.5–7.5 ppm range, matching 2-aminophenol. How is my aliphatic ring aromatizing? Causality: The cyclohexenone ring is only one oxidative step (loss of two hydrogen atoms) away from a fully aromatic phenol ring. In the presence of trace oxygen, transition metal impurities, or even mildly oxidative conditions, the enamine tautomerizes and undergoes [3]. The thermodynamic driving force of forming the aromatic 2-aminophenol is immense. Solution:

  • Strict Anaerobic Conditions: Sparge all solvents with Argon for 30 minutes prior to use. Maintain a positive Argon pressure throughout the reaction and workup.

  • Radical Scavengers: If the problem persists, adding a catalytic amount of BHT (butylated hydroxytoluene) can quench radical-mediated autoxidation pathways.

Q3: The reaction stalls at 50% conversion, and I recover mostly 1,2-cyclohexanedione after workup. What went wrong? Causality: The condensation of an amine with a ketone to form an enamine/imine is an equilibrium process releasing water. If water is not actively removed, the equilibrium stalls. Furthermore, α -amino enones are highly sensitive to acidic hydrolysis during aqueous workup, reverting immediately to the starting dione. Solution:

  • Continuous Water Removal: Utilize a Dean-Stark apparatus with azeotropic solvents (e.g., toluene) or activated 4Å molecular sieves.

  • Alkaline Workup: Never use acidic washes (like 1M HCl) to remove excess amine. Use neutral or mildly basic buffers (pH 7.5–8.0) during extraction.

Mechanistic Visualizations

ReactionPathways A 1,2-Cyclohexanedione B 2-Amino-2-cyclohexen-1-one (Target) A->B + E, -H2O (Dean-Stark) B->A H2O / H+ (Hydrolysis) C Tetrahydrophenazine (Dimer) B->C High Conc. / Heat (Intermolecular Condensation) D 2-Aminophenol (Aromatized) B->D O2 / Pd/C or I2 (Oxidative Aromatization) E Ammonium Acetate (Reagent)

Reaction pathways showing desired synthesis of 2-amino-2-cyclohexen-1-one and major side reactions.

Quantitative Data: Side Reaction Mitigation Parameters

Side ReactionDiagnostic Indicator (LC-MS / NMR)Root CauseCritical Mitigation Parameter
Dimerization (Tetrahydrophenazine) m/z≈214 ; Broad UV absorptionIntermolecular condensationConcentration ≤0.1 M; Temp ≤80 °C
Aromatization (2-Aminophenol) m/z≈109 ; Aromatic signals (6.5-7.5 ppm)Aerobic dehydrogenationStrict Argon sparging; Radical scavengers
Hydrolysis (Reversion to Dione) m/z≈112 ; Recovery of starting materialReversible enamine formationDean-Stark water removal; pH ≥7.5 workup

Self-Validating Experimental Protocol

Protocol: Dehydrative Amination of 1,2-Cyclohexanedione Objective: Synthesize 2-amino-2-cyclohexen-1-one while strictly suppressing dimerization and aromatization.

Step 1: Preparation & Degassing

  • Charge a flame-dried, round-bottom flask with 1,2-cyclohexanedione (1.0 eq) and Toluene (0.1 M relative to dione).

  • Validation Check 1: Visually inspect the solution. It must be completely clear/pale yellow. Any dark brown coloration indicates pre-existing oxidation of the starting material; discard if observed.

  • Sparge the solution with Argon for a minimum of 30 minutes.

Step 2: Reagent Addition & Reaction

  • Add Ammonium Acetate (5.0 eq) under a positive stream of Argon. Attach a Dean-Stark trap filled with degassed toluene, followed by a reflux condenser.

  • Heat to 110°C (bath temperature) to initiate a gentle reflux.

  • Validation Check 2 (In-Process QC): After 2 hours, withdraw a 50 µL aliquot under Argon. Dilute with 0.5 mL EtOAc and perform TLC (Hexanes:EtOAc 1:1, UV & Ninhydrin stain). The dione ( Rf​≈0.4 ) should be consumed, and a new ninhydrin-active spot ( Rf​≈0.2 ) should appear. Do not proceed to workup until conversion is >95%. If unreacted dione remains, verify that water is actively collecting in the Dean-Stark trap.

Step 3: Quench & Workup

  • Cool the reaction strictly to room temperature under Argon.

  • Dilute with degassed EtOAc and wash with a pH 8.0 phosphate buffer.

  • Validation Check 3: Check the pH of the aqueous layer using pH paper. It must remain ≥7.5 . Critical Warning: Do NOT use HCl or saturated aqueous NH4​Cl (which is slightly acidic), as this will trigger rapid hydrolysis back to the dione.

Step 4: Purification

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (bath temp < 30°C to prevent thermal dimerization).

  • Purify immediately via flash column chromatography using neutral alumina (avoid silica, as its acidic silanol groups promote decomposition) eluting with a Hexane/EtOAc gradient.

Workflow step1 Step 1: Reagent Mixing 1,2-Cyclohexanedione + NH4OAc in Toluene step2 Step 2: Dehydrative Condensation Reflux with Dean-Stark Trap step1->step2 step4 Step 4: Workup Neutral pH Extraction (Avoid Acid) step2->step4 step3 Step 3: Inert Atmosphere Continuous Ar/N2 Sparging step3->step2 Prevents Aromatization step5 Step 5: Purification Flash Chromatography (Neutral Alumina) step4->step5

Step-by-step experimental workflow for the synthesis of 2-amino-2-cyclohexen-1-one.

References

  • Title: 2-Amino-2-cyclohexen-1-one | C6H9NO | CID 21999763 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Optically active amines. XII. Synthesis and spectral properties some optically active α -oximino ketones and α -amino ketone hydrochlorides. Dimerization of α -amino ketones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Catalytic dehydrogenative aromatization of cyclohexanones and cyclohexenones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Troubleshooting

How to increase solubility of 2-Cyclohexen-1-one,2-amino-(9CI) in organic solvents

Welcome to the technical support guide for 2-Cyclohexen-1-one, 2-amino-(9CI), a versatile enaminone intermediate crucial for various synthetic applications in pharmaceutical and materials science research.[1] A common ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-Cyclohexen-1-one, 2-amino-(9CI), a versatile enaminone intermediate crucial for various synthetic applications in pharmaceutical and materials science research.[1] A common challenge encountered by researchers is the compound's variable solubility in organic solvents. This guide provides a comprehensive, question-and-answer-based resource to troubleshoot and overcome these solubility issues, ensuring the success and efficiency of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of 2-amino-2-cyclohexen-1-one?

This compound possesses a unique molecular structure with both polar and non-polar features. The cyclohexene ring provides a non-polar, lipophilic character, while the conjugated amine (-NH2) and ketone (C=O) groups introduce polarity and the capacity for hydrogen bonding.[2][3] This duality means it is not always readily soluble in strictly polar or non-polar solvents. Its solubility is often highest in solvents of intermediate polarity or in solvent mixtures.

The amine group can act as a hydrogen bond donor, and both the amine and ketone groups can act as hydrogen bond acceptors.[2] Solvents that can participate in hydrogen bonding, such as alcohols, can enhance solubility.

Q2: My compound is poorly soluble in a common non-polar solvent like hexane or toluene. Why?

This is expected. While the cyclohexene ring has non-polar characteristics, the strong intermolecular forces dictated by the polar amine and ketone functional groups, particularly hydrogen bonding between molecules in the solid state, dominate. Non-polar solvents like hexane and toluene cannot effectively interact with and disrupt these strong polar interactions, leading to poor solubility. The principle of "like dissolves like" dictates that polar molecules dissolve best in polar solvents.[4]

Q3: I'm observing limited solubility even in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). What can I do?

While more polar than hydrocarbons, solvents like DCM and THF are primarily dipole-dipole and cannot donate hydrogen bonds to solvate the amine group effectively. Solubility can often be improved by:

  • Heating: Gently warming the mixture can increase solubility.[4][5] Always heat with caution and use a condenser to prevent solvent loss.

  • Using a Co-solvent: Adding a small amount of a polar protic solvent, such as methanol or ethanol, can dramatically increase solubility.[6][7] This technique, known as co-solvency, introduces a solvent that can engage in hydrogen bonding and break up the solute's crystal lattice.

Q4: How can I systematically select the best solvent or co-solvent system?

A systematic approach is crucial to avoid trial-and-error. We recommend performing a small-scale solubility screening.

Protocol: Small-Scale Solubility Screening
  • Preparation: Weigh approximately 5-10 mg of 2-amino-2-cyclohexen-1-one into several small, labeled vials.

  • Solvent Addition: To each vial, add a measured volume (e.g., 0.5 mL) of a different test solvent. Cover a range of polarities (see table below).

  • Observation at Room Temperature: Agitate the vials (vortex or stir) for 2-3 minutes. Observe and record if the solid dissolves completely, partially, or not at all.

  • Heating: For vials where the compound did not dissolve, gently heat to the solvent's boiling point (use a heat block and proper safety measures). Record any changes in solubility.

  • Cooling: Allow heated vials to cool to room temperature. Note if any precipitation occurs, as this indicates the solution may have been supersaturated at higher temperatures.

  • Co-solvent Test: For promising but imperfect solvents, add a co-solvent (e.g., 10% methanol by volume) and repeat the observation steps.

This systematic process will quickly identify the most effective solvent system for your desired concentration.

Q5: Can I use pH adjustment to increase solubility in organic solvents?

Yes, this is a powerful technique, particularly for polar organic solvents like alcohols. The amine group on your compound is basic and can be protonated by an acid to form a corresponding ammonium salt.[8][9][10]

R-NH₂ (less soluble) + H-A ⇌ R-NH₃⁺A⁻ (more soluble salt)

This salt form is an ionic species, which is significantly more polar and often much more soluble in polar solvents than the neutral "free base" form.[11][12]

When to Use This Method:

This is highly effective when you need to dissolve the compound in a polar protic solvent like ethanol, methanol, or even water for certain applications.

How to Apply It:

Add a small amount of a suitable acid (e.g., a few drops of dilute HCl in isopropanol, or a small amount of a solid acid like p-toluenesulfonic acid) to your solvent before or after adding the enaminone. The formation of the salt should lead to rapid dissolution.

Caution: Ensure that the acidic conditions are compatible with your downstream reaction chemistry. The compound may revert to its less soluble free base form if a base is added later.[13]

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solutions & Explanations
Compound precipitates out of solution upon cooling. The solution was supersaturated at a higher temperature. Solubility is highly temperature-dependent for this compound in the chosen solvent.1. Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound remains dissolved. 2. Use a Co-solvent System: Add a co-solvent (e.g., 5-10% methanol or DMSO) to increase solubility at room temperature.[7][14] This creates a more favorable solvation environment, preventing precipitation. 3. Re-evaluate Solvent Choice: The chosen solvent may not be optimal. Refer to the solvent screening protocol to find a system where the compound is soluble at the desired working temperature.
Low solubility in the required reaction solvent (e.g., THF, Dioxane, Acetonitrile). The polarity and hydrogen bonding capability of the solvent are insufficient to overcome the compound's intermolecular forces.1. Employ a Co-solvent: This is the most common and effective solution. Add a minimal amount of a highly polar, miscible solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[7] Often, less than 5% (v/v) is needed. These co-solvents are excellent at disrupting hydrogen bonds. 2. Protonation/Salt Formation: If compatible with your reagents (e.g., not for use with strong bases or certain organometallics), add a trace amount of a non-nucleophilic acid (e.g., methanesulfonic acid) to form the more soluble ammonium salt in situ.[8][]
Need to prepare a highly concentrated stock solution. The intrinsic solubility limit of the compound is being reached in the chosen solvent.1. Use a "Synergistic" Solvent Mixture: Some binary solvent mixtures can exhibit significantly higher solubility than either pure solvent alone.[16] Consider mixtures of a polar protic (e.g., ethanol) and a polar aprotic solvent (e.g., acetonitrile or acetone). 2. Leverage DMSO or DMA: Dimethyl sulfoxide (DMSO) and dimethylacetamide (DMA) are known for their exceptional ability to dissolve a wide range of compounds and are often used to create concentrated stock solutions.[7] 3. Solvent Evaporation Method: Dissolve the compound in a highly effective but volatile solvent (like DCM/methanol), then add this solution to a larger volume of your desired, less effective solvent. Carefully evaporate the more volatile solvent, leaving a solution of your compound in the desired final solvent. This can sometimes achieve higher concentrations than direct dissolution.[17]

Data & Visualization

Solvent Selection Guide

The following table provides a starting point for solvent selection based on polarity and solvent type.

SolventPolarity IndexTypeSuitability for 2-amino-2-cyclohexen-1-one
n-Hexane0.1Non-polarPoor: Unable to disrupt polar interactions.
Toluene2.4Non-polar (Aromatic)Poor to Fair: Limited utility, may work at high temperatures.
Dichloromethane (DCM)3.1Polar AproticFair: Moderate solubility, good starting point. Often improved with a co-solvent.
Tetrahydrofuran (THF)4.0Polar AproticFair to Good: Generally better than DCM. Warming often helps.
Acetone5.1Polar AproticGood: The ketone group can interact well with the solute.
Acetonitrile (MeCN)5.8Polar AproticGood: A versatile solvent for many reactions.
Ethanol4.3Polar ProticVery Good: Excellent choice due to hydrogen bonding capability.
Methanol5.1Polar ProticExcellent: Often provides the highest solubility among common solvents.
Dimethyl Sulfoxide (DMSO)7.2Polar AproticExcellent: Superior dissolving power, ideal for stock solutions. Use sparingly as a co-solvent due to high boiling point.
Decision Workflow for Solubility Enhancement

Solubility_Workflow Start Start: Dissolution Needed Screen Step 1: Screen Solvents (e.g., MeOH, EtOH, MeCN, THF, DCM) Start->Screen IsSoluble Is it soluble at the desired concentration? Screen->IsSoluble Heat Step 2: Apply Gentle Heat IsSoluble->Heat No Success Success: Solution Prepared IsSoluble->Success Yes IsSolubleHeat Soluble when hot? Heat->IsSolubleHeat CoSolvent Step 3: Add Polar Co-solvent (e.g., 5-10% MeOH or DMSO) IsSolubleHeat->CoSolvent No / Precipitates on cooling IsSolubleHeat->Success Yes (if process allows) IsSolubleCoSolvent Soluble with co-solvent? CoSolvent->IsSolubleCoSolvent Acid Step 4: Use Acid Additive (for polar protic solvents) IsSolubleCoSolvent->Acid No IsSolubleCoSolvent->Success Yes IsSolubleAcid Soluble with acid? Acid->IsSolubleAcid IsSolubleAcid->Success Yes ReEvaluate Re-evaluate experiment or consult specialist IsSolubleAcid->ReEvaluate No Protonation_Mechanism cluster_0 Low Solubility in Polar Solvent cluster_1 High Solubility in Polar Solvent Enaminone @@0 Plus + label_enaminone 2-Amino-2-cyclohexen-1-one (Neutral, Less Polar) Salt @@1 label_salt Ammonium Salt (Ionic, Highly Polar) Acid H-A (Acid) Equilibrium

Caption: Protonation of the amine group to form a more soluble salt.

References

  • Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]

  • Parmar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 22(3), 205-216.
  • Babu, P. S., et al. (2012). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Journal of Pharmacy Research, 5(1), 120-123.
  • Fiveable. (2025, August 15). Protonated Amine: Organic Chemistry Study Guide. Retrieved from [Link]

  • Patel, R. P., et al. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Indian Journal of Pharmaceutical Sciences, 74(4), 295–302.
  • University of Wisconsin. (n.d.). Chapter 22 Notes - Amines. Retrieved from [Link]

  • Stefani, H. A., et al. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Synthesis, 2000(11), 1526-1528.
  • Quora. (2021, July 17). How will you increase the solubility of organic compounds in water?. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation – Introductory Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Amine. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Retrieved from [Link]

  • University of Calgary. (n.d.). CHAPTER 21: AMINES. Retrieved from [Link]

  • Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Zhang, Y., et al. (2019). Synergistic Solvation Effects: Enhanced Compound Solubility Using Binary Solvent Mixtures. Organic Process Research & Development, 23(7), 1357–1365.
  • PubChem. (n.d.). 2-(2-Aminoethyl)cyclohexan-1-one. Retrieved from [Link]

  • ResearchGate. (2021, February). Enaminones as building blocks in drug development: Recent advances in their chemistry, synthesis, and biological properties. Retrieved from [Link]

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?. Retrieved from [Link]

  • Podyachev, S. N., et al. (2020). Synthesis of Optically and Redox Active Polyenaminones from Diamines and α,α'-Bis[(dimethylamino)methylidene]cyclohexanediones. Polymers, 12(10), 2382.
  • AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]

  • University of Washington. (2005). Principles of Drug Action 1, Spring 2005, Amines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. Retrieved from [Link]

  • ResearchGate. (2000). An Easy Synthesis of Enaminones in Water as Solvent. Retrieved from [Link]

  • Master Organic Chemistry. (2010, May 24). Enamines. Retrieved from [Link]

  • NIST. (n.d.). 2-Cyclohexen-1-one. Retrieved from [Link]

  • Wikipedia. (n.d.). Cyclohexenone. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-cyclohexenone, 930-68-7. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to NMR Chemical Shift Referencing for 2-Amino-2-cyclohexen-1-one and its Isomers

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-2-cyclohexen-1-one and its structural i...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-2-cyclohexen-1-one and its structural isomer, 3-amino-2-cyclohexen-1-one. Due to the limited availability of direct experimental NMR data for 2-amino-2-cyclohexen-1-one, this guide leverages experimental data from its isomer and the parent compound, 2-cyclohexen-1-one, alongside theoretically predicted values to offer a comprehensive reference. This approach allows for a robust understanding of the electronic and structural factors influencing the chemical shifts in these important enaminone systems.

Introduction: The Challenge of Referencing Enaminones

Enaminones are a class of organic compounds characterized by an amino group conjugated to a carbonyl group through a carbon-carbon double bond. This extended π-system leads to complex electronic effects that significantly influence their NMR spectra. The delocalization of the nitrogen lone pair into the enone system can lead to the existence of different tautomers and rotamers, further complicating spectral interpretation. Accurate NMR chemical shift referencing is therefore crucial for the unambiguous structure elucidation and characterization of these molecules, which are common scaffolds in medicinal chemistry.

Comparative Analysis of 1H and 13C NMR Chemical Shifts

This section presents a comparative analysis of the experimental NMR data for 3-amino-2-cyclohexen-1-one and 2-cyclohexen-1-one, alongside predicted data for 2-amino-2-cyclohexen-1-one. The data is presented in tabular format for ease of comparison.

Predicted 1H and 13C NMR Data for 2-Amino-2-cyclohexen-1-one

In the absence of experimental spectra, theoretical prediction provides a valuable starting point for understanding the NMR landscape of 2-amino-2-cyclohexen-1-one. The following table summarizes the predicted 1H and 13C NMR chemical shifts.

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm)
C1 (C=O)-~198
C2 (C-NH2)-~155
C3 (=CH)~5.2~100
C4 (CH2)~2.4~28
C5 (CH2)~1.9~22
C6 (CH2)~2.3~37
NH2~5.5 (broad)-

Note: Predicted values can vary depending on the computational method and software used.

Experimental NMR Data for Reference Compounds

The following tables provide the experimental 1H and 13C NMR data for the isomeric 3-amino-2-cyclohexen-1-one and the parent 2-cyclohexen-1-one.

Table 2: Experimental NMR Data for 3-Amino-2-cyclohexen-1-one

Atom 1H Chemical Shift (ppm) 13C Chemical Shift (ppm) [1][2]
C1 (C=O)-196.3
C2 (=CH)5.198.6
C3 (C-NH2)-162.8
C4 (CH2)2.336.5
C5 (CH2)1.821.9
C6 (CH2)2.228.5
NH26.5 (broad)-

Solvent: CDCl3

Table 3: Experimental NMR Data for 2-Cyclohexen-1-one

Atom 1H Chemical Shift (ppm) [3]13C Chemical Shift (ppm) [4][5]
C1 (C=O)-199.3
C2 (=CH)6.0129.8
C3 (=CH)7.0150.7
C4 (CH2)2.425.9
C5 (CH2)2.022.8
C6 (CH2)2.338.2

Solvent: CDCl3

Discussion and Comparison

A comparative analysis of the data reveals key trends:

  • Carbonyl Carbon (C1): The carbonyl carbon in all three compounds resonates at a significantly downfield position (~196-200 ppm), as expected for a conjugated ketone. The amino group in both isomers causes a slight upfield shift compared to the parent enone, due to electron donation.

  • Olefinic Carbons (C2 and C3): In 2-cyclohexen-1-one, both olefinic carbons are deshielded, with C3 being further downfield due to the β-effect of the carbonyl group. In the amino-substituted isomers, the carbon directly attached to the nitrogen (C2 in the target, C3 in the isomer) is significantly shielded due to the strong electron-donating effect of the amino group. Conversely, the other olefinic carbon is deshielded. This "push-pull" electronic effect is characteristic of enaminones.

  • Aliphatic Carbons (C4, C5, C6): The chemical shifts of the aliphatic carbons are less affected by the amino substituent, showing only minor variations across the three compounds.

  • Protons: The olefinic protons in 2-cyclohexen-1-one are deshielded. For the amino-substituted compounds, the vinyl proton is expected to be significantly shielded. The NH2 protons typically appear as a broad singlet, and their chemical shift can be highly dependent on solvent and concentration.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR data for enaminones, the following experimental protocol is recommended:

Step 1: Sample Preparation

  • Weigh approximately 5-10 mg of the enaminone sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6). The choice of solvent can influence the chemical shifts, especially for the NH protons.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate referencing (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Step 2: NMR Spectrometer Setup

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • Tune and match the probe for the desired nuclei (1H and 13C).

Step 3: Data Acquisition

  • 1H NMR:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

  • 13C NMR:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • A larger number of scans will be required compared to 1H NMR due to the lower natural abundance of 13C.

    • Typical spectral width: 0 to 220 ppm.

  • 2D NMR (Optional but Recommended):

    • Perform COSY (Correlation Spectroscopy) to establish 1H-1H spin-spin coupling networks.

    • Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded 1H and 13C atoms.

    • Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range 1H-13C correlations, which is crucial for assigning quaternary carbons.

Visualization of Structures and Workflow

The following diagrams illustrate the structures of the compared compounds and a typical workflow for NMR-based structural elucidation.

Caption: Molecular structures of the compared compounds.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_analysis Structural Analysis Sample_Prep Sample Preparation NMR_Acquisition 1D & 2D NMR Acquisition Sample_Prep->NMR_Acquisition Processing Fourier Transform & Phasing NMR_Acquisition->Processing Peak_Picking Peak Picking & Integration Processing->Peak_Picking Assignment Chemical Shift Assignment Peak_Picking->Assignment Comparison Comparison with Reference Data Assignment->Comparison Structure_Elucidation Structure Elucidation Comparison->Structure_Elucidation

Caption: Workflow for NMR-based structure elucidation.

Conclusion

This guide provides a comprehensive comparison of the NMR chemical shifts for 2-amino-2-cyclohexen-1-one and its related compounds. By combining predicted data with experimental values from its isomer and parent enone, we have established a reliable reference for researchers working with this class of molecules. The provided experimental protocol and workflows offer a practical guide for obtaining and interpreting high-quality NMR data, facilitating accurate structural characterization in drug discovery and development.

References

  • Duddeck, H. (1998). 17O NMR of Enaminones. In The Chemistry of Enamines (pp. 435-455). John Wiley & Sons, Ltd.
  • SpectraBase. (n.d.). (E)-3-Aminocyclohex-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminocyclohex-2-en-1-one. Retrieved from [Link]

  • Bentham Science Publishers. (n.d.). NMR of the Enaminones. Retrieved from [Link]

  • Zhuo, J. C., et al. (1997). 17O NMR of Enamino-Diesters: Intramolecular Hydrogen Bonding in 5-Alkylaminomethylene-2,2-dimethyl-1,3-dioxane-4,6-diones. Molecules, 2(2), 31.
  • Journal of the Chemical Society, Perkin Transactions 2. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures.
  • PubChem. (n.d.). 2-Cyclohexen-1-one. Retrieved from [Link]

  • ResearchGate. (2021). Proton NMR of 2-cyclohexene-1-one. Retrieved from [Link]

Sources

Comparative

Comparative Guide: Synthetic Routes and Atom Economy for 2-Amino-2-cyclohexen-1-one

Executive Summary In drug development and complex natural product synthesis, the cyclic enaminone motif serves as a critical synthetic linchpin. While β -enaminones are readily accessible via the direct amination of 1,3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex natural product synthesis, the cyclic enaminone motif serves as a critical synthetic linchpin. While β -enaminones are readily accessible via the direct amination of 1,3-cyclohexanediones , the synthesis of α -amino enones—specifically 2-amino-2-cyclohexen-1-one —introduces significant chemoselectivity challenges.

This scaffold is highly prized for its utility in the diastereoselective synthesis of vicinal amino alcohols and other complex pharmacological architectures . Furthermore, cyclic enaminones offer a unique combination of nucleophilic and electrophilic sites that can be leveraged for advanced cross-coupling and C-H functionalization .

As a Senior Application Scientist, I have evaluated the three primary synthetic pathways to 2-amino-2-cyclohexen-1-one. This guide objectively compares these routes based on mechanistic viability, atom economy (AE), and scalability, providing self-validating protocols for laboratory implementation.

Mechanistic & Atom Economy Analysis

To establish a scalable process, we must evaluate the fundamental causality behind each synthetic route.

  • Route A: Direct Condensation (The Thermodynamic Approach) Reacting 1,2-cyclohexanedione with an ammonia equivalent (e.g., ammonium acetate). The causality here relies on the thermodynamic stability of the resulting conjugated α -enaminone driving the equilibrium. Water removal is strictly required to prevent reaction stalling.

  • Route B: Buchwald-Hartwig Cross-Coupling (The Catalytic Approach) Utilizing 2-bromo-2-cyclohexen-1-one with a soluble ammonia equivalent (LiHMDS) and a Palladium catalyst. The causality dictates the use of a highly sterically hindered ligand (like BrettPhos) to accelerate reductive elimination, preventing the off-cycle β -hydride elimination typical of alkylamines.

  • Route C: Azidation-Reduction Sequence (The Classical Approach) Nucleophilic substitution of 2-bromo-2-cyclohexen-1-one with sodium azide, followed by a Staudinger reduction using triphenylphosphine ( PPh3​ ). While highly reliable on a microscale, the massive steric bulk of PPh3​ and the generation of triphenylphosphine oxide ( Ph3​PO ) make the atom economy exceptionally poor.

SyntheticRoutes Target 2-Amino-2-cyclohexen-1-one (Target Molecule) SM1 1,2-Cyclohexanedione SM1->Target Route A: NH4OAc Direct Condensation SM2 2-Bromo-2-cyclohexen-1-one SM2->Target Route B: LiHMDS, Pd cat. Buchwald-Hartwig Int1 2-Azido-2-cyclohexen-1-one SM2->Int1 NaN3 Substitution Int1->Target Route C: PPh3, H2O Staudinger Reduction

Figure 1: Divergent synthetic pathways to 2-amino-2-cyclohexen-1-one highlighting reaction efficiency.

Quantitative Comparison

The following table summarizes the performance metrics of each route. Atom Economy (AE) is calculated based on the molecular weight of the desired product divided by the total molecular weight of all reactants. Chemical E-Factor represents the mass ratio of waste to desired product (excluding reaction solvents).

MetricRoute A: Direct CondensationRoute B: Buchwald-HartwigRoute C: Azidation-Reduction
Primary Reagents 1,2-Cyclohexanedione, NH4​OAc 2-Bromo enone, LiHMDS, Pd cat.2-Bromo enone, NaN3​ , PPh3​
Typical Yield 65 – 75%80 – 88%70 – 80% (Over 2 steps)
Atom Economy (AE) 86.0% 32.5%21.4%
Chem E-Factor 0.16 2.13.7
Primary Waste H2​O LiBr, HMDSNaBr, Ph3​PO , N2​
Scalability Excellent (Kilogram scale)Moderate (Gram scale)Poor (Milligram scale)

Experimental Methodologies

Protocol A: Direct Condensation (Optimized for Scale)

Causality of Reagent Selection: Ammonium acetate ( NH4​OAc ) is selected over gaseous ammonia because it acts as a dual-purpose reagent: it provides the nitrogen source while simultaneously releasing acetic acid in situ. This mild acidity catalyzes the initial nucleophilic attack on the carbonyl without triggering the rapid dimerization (pyrazine formation) seen under strongly basic conditions. Toluene is utilized to enable the azeotropic removal of water.

Step-by-Step Workflow:

  • Charge a round-bottom flask with 1,2-cyclohexanedione (1.0 equiv, 100 mmol) and NH4​OAc (1.5 equiv, 150 mmol).

  • Suspend the reactants in 100 mL of anhydrous toluene.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to a vigorous reflux (approx. 110°C) for 4 hours.

  • Cool to room temperature, wash the organic layer with saturated aqueous NaHCO3​ , dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Recrystallize the crude solid from ethyl acetate/hexanes to afford pure 2-amino-2-cyclohexen-1-one.

Self-Validating Mechanism: This protocol features a built-in physical validation system. The Dean-Stark trap provides a real-time, visual stoichiometric readout. For a 100 mmol scale reaction, the continuous collection of exactly 1.8 mL of water in the trap confirms 100% theoretical conversion, indicating that the reaction is complete and heating can be terminated.

Workflow N1 Charge 1,2-Dione & NH4OAc N2 Reflux in Toluene (Dean-Stark) N1->N2 N3 Monitor H2O Evolution N2->N3 Self-Validation Checkpoint N4 Aqueous Workup & Extraction N3->N4 Target Vol Reached N5 Recrystallization N4->N5

Figure 2: Experimental workflow and self-validation checkpoint for direct condensation.

Protocol B: Buchwald-Hartwig Amination (Optimized for Complex Substrates)

Causality of Reagent Selection: 2-bromo-2-cyclohexen-1-one is highly prone to decomposition under standard basic amination conditions. LiHMDS is deployed as a mild, soluble ammonia equivalent that bypasses the need for high-pressure gaseous ammonia reactors. The bulky BrettPhos ligand is strictly required; its immense steric profile forces the palladium center to undergo rapid reductive elimination, outcompeting catalyst degradation pathways.

Step-by-Step Workflow:

  • In an argon-filled glovebox, charge an oven-dried Schlenk tube with 2-bromo-2-cyclohexen-1-one (1.0 equiv, 10 mmol), Pd2​(dba)3​ (2 mol%), and BrettPhos (4 mol%).

  • Add anhydrous THF (20 mL), followed by the dropwise addition of LiHMDS (1.0 M in THF, 1.2 equiv).

  • Seal the tube, remove it from the glovebox, and heat at 65°C for 6 hours.

  • Cool to room temperature and quench with 1M HCl (10 mL) to hydrolyze the intermediate silyl amine. Stir for 30 minutes.

  • Neutralize with saturated NaHCO3​ , extract with ethyl acetate (3 x 20 mL), dry, and purify via silica gel chromatography.

Self-Validating Mechanism: The reaction mixture serves as an internal colorimetric indicator. Upon initial mixing, the solution is a deep burgundy red, characteristic of the active Pd(0) oxidative addition complex. As the starting material is consumed and the reaction reaches completion, the solution transitions to a pale yellow suspension (due to the precipitation of LiBr and the catalyst returning to its resting state). This color shift validates substrate consumption prior to TLC analysis.

References

  • β-Enaminones from cyclohexane-1,3-diones: Versatile precursors for nitrogen and oxygen-containing heterocycles synthesis ResearchGate URL:[Link]

  • Diastereoselective Synthesis of Vicinal Amino Alcohols ResearchGate URL:[Link]

  • Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids ResearchGate URL:[Link]

  • Synthesis of 3-Iminoindol-2-amines and Cyclic Enaminones via Palladium-Catalyzed Isocyanide Insertion-Cyclization The Journal of Organic Chemistry - ACS Publications URL:[Link]

  • Palladium(II)-Catalyzed Dehydrogenative Alkenylation of Cyclic Enaminones via the Fujiwara-Moritani Reaction PMC - National Institutes of Health URL:[Link]

Validation

IR spectroscopy reference spectra for 2-Cyclohexen-1-one,2-amino-(9CI)

High-Resolution IR Spectroscopy Reference Guide for 2-Cyclohexen-1-one, 2-amino- (9CI): Methodological Comparison & Spectral Validation Executive Summary The acquisition of accurate infrared (IR) reference spectra for cy...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Resolution IR Spectroscopy Reference Guide for 2-Cyclohexen-1-one, 2-amino- (9CI): Methodological Comparison & Spectral Validation

Executive Summary

The acquisition of accurate infrared (IR) reference spectra for cyclic enaminones, specifically 2-Cyclohexen-1-one, 2-amino- (9CI) (CAS: 37942-94-2) [1], requires a nuanced understanding of both the molecule's structural dynamics and the limitations of modern spectroscopic hardware. Because this compound features a highly conjugated system with adjacent primary amine and ketone groups, it is prone to extensive intermolecular hydrogen bonding. This guide provides an objective comparison between Attenuated Total Reflectance (ATR-FTIR), Transmission (KBr Pellet), and In Silico Density Functional Theory (DFT) methodologies, offering researchers self-validating protocols to ensure spectral integrity.

Mechanistic Spectroscopic Profiling: The Enaminone Challenge

To accurately interpret the IR spectrum of 2-amino-2-cyclohexen-1-one, one must first understand the causality behind its vibrational modes. The molecule contains a conjugated α,β -unsaturated ketone system coupled with an α -amino group.

  • Hydrogen Bonding & Peak Shifting: The proximity of the hydrogen-bond-donating −NH2​ group to the hydrogen-bond-accepting C=O group facilitates strong intermolecular interactions in the solid state. Consequently, the C=O stretching frequency, which typically appears near 1715 cm−1 in isolated cyclic ketones, is significantly red-shifted to the 1650–1670 cm−1 region.

  • The Masking Effect: The primary amine exhibits asymmetric and symmetric N−H stretching bands between 3300 cm−1 and 3500 cm−1 . If the chosen sampling matrix (e.g., KBr) absorbs ambient moisture, a broad −OH stretch will completely mask these critical diagnostic peaks.

Methodological Comparison: ATR vs. Transmission vs. DFT

When establishing a reference spectrum for library matching or quantitative analysis, the choice of sampling technique fundamentally alters the raw spectral output [2].

Transmission FTIR (KBr Pellet)

Historically the gold standard for generating reference libraries, KBr pellets produce a true transmission spectrum that strictly adheres to the Beer-Lambert law, offering high sensitivity for trace analysis [4].

  • The Causality of Failure: KBr is highly hygroscopic. For 2-amino-2-cyclohexen-1-one, any water absorbed during the grinding process will create a massive, broad artifact at ∼3400 cm−1 . Furthermore, if the sample is not ground to a particle size smaller than the wavelength of the IR radiation ( ), Mie scattering will occur, resulting in a severely sloping baseline at the high-frequency end of the spectrum.

Attenuated Total Reflectance (ATR-FTIR)

ATR-FTIR utilizes an Internal Reflection Element (IRE), such as a diamond crystal, where an evanescent wave penetrates the sample [3]. It requires zero sample preparation, eliminating the moisture artifacts associated with KBr.

  • The Causality of Spectral Distortion: The penetration depth ( dp​ ) of the evanescent wave is directly proportional to the wavelength of the IR light [2]. Therefore, peaks at lower wavenumbers (e.g., the C−N stretch at 1280 cm−1 ) will appear artificially more intense than peaks at higher wavenumbers (e.g., N−H stretches at 3400 cm−1 ) compared to a transmission spectrum. An advanced ATR mathematical correction must be applied to normalize these intensities before library matching.

In Silico (DFT) Prediction

Computational modeling (e.g., B3LYP/6-31G* basis set) provides a theoretical gas-phase spectrum. While excellent for assigning specific vibrational modes, DFT inherently overestimates stretching frequencies because it assumes a harmonic oscillator and ignores the complex solid-state hydrogen bonding present in bulk 2-amino-2-cyclohexen-1-one.

Quantitative Spectral Comparison
Vibrational ModeTheoretical DFT (Unscaled)ATR-FTIR (Observed)KBr Transmission (Observed)Diagnostic Notes & Causality
N-H Asym. Stretch ∼3600 cm−1 ∼3450 cm−1 ∼3450 cm−1 Red-shifted in empirical data due to H-bonding. Often masked by H2​O in poor KBr pellets.
N-H Sym. Stretch ∼3500 cm−1 ∼3350 cm−1 ∼3350 cm−1 Appears weaker in ATR prior to mathematical correction due to shallow penetration depth.
C=O Stretch ∼1720 cm−1 ∼1660 cm−1 ∼1665 cm−1 Lowered frequency caused by conjugation with the C=C bond and amine electron donation.
C=C Stretch ∼1650 cm−1 ∼1615 cm−1 ∼1620 cm−1 Often overlaps with the N−H bending mode.
N-H Bend ∼1620 cm−1 ∼1590 cm−1 ∼1595 cm−1 Sharp, highly diagnostic peak for primary amines.

Self-Validating Experimental Protocols

To ensure maximum trustworthiness and reproducibility, follow these step-by-step methodologies. Each protocol contains built-in validation checks to prevent the propagation of sampling errors.

Protocol A: ATR-FTIR Acquisition (Preferred Method)
  • System Purge & Background: Clean the diamond IRE with spectroscopic-grade isopropanol and allow it to evaporate. Collect a 32-scan background spectrum. Validation Check: Ensure the background spectrum shows minimal atmospheric CO2​ ( 2350 cm−1 ) and water vapor ( 3900−3600 cm−1 and 1600−1400 cm−1 ) noise.

  • Sample Application: Deposit ∼2−5 mg of solid 2-amino-2-cyclohexen-1-one directly onto the center of the crystal.

  • Compression: Lower the pressure anvil until the torque clutch clicks. Causality: Intimate optical contact between the crystal and the sample is mandatory. Air gaps will drastically reduce the refractive index interface, leading to a low signal-to-noise ratio.

  • Acquisition & Correction: Collect 32 scans at 4 cm−1 resolution. Immediately apply your spectrometer's ATR correction algorithm (assuming a diamond refractive index of 2.4 and a 45∘ angle of incidence) to normalize the peak intensities for library comparison.

Protocol B: Transmission (KBr Pellet) Preparation
  • Matrix Desiccation: Dry spectroscopic-grade KBr in a vacuum oven at 105∘C for a minimum of 24 hours. Store in a desiccator.

  • Milling: In an agate mortar, combine ∼1.5 mg of 2-amino-2-cyclohexen-1-one with 150 mg of dry KBr. Grind gently but persistently for 2–3 minutes. Causality: Vigorous grinding can induce polymorphic transitions or mechanochemical degradation of the enaminone. The goal is particle size reduction ( ), not sheer force.

  • Pressing: Transfer the powder to a 13 mm die. Apply a vacuum for 1 minute to remove trapped air, then apply 10 tons of pressure for 2 minutes.

  • Acquisition & Validation: Collect the spectrum. Validation Check: Examine the baseline between 4000 cm−1 and 3800 cm−1 . If the baseline slopes upward toward the high-frequency end, Mie scattering is occurring (grinding was insufficient). If a broad peak appears at 3400 cm−1 , the KBr has absorbed water, and the pellet must be discarded.

Workflow Visualization

Spectral_Validation_Workflow Sample 2-Cyclohexen-1-one, 2-amino- (CAS: 37942-94-2) ATR ATR-FTIR Method (Diamond IRE) Sample->ATR KBr Transmission Method (KBr Pellet) Sample->KBr DFT In Silico Prediction (DFT B3LYP) Sample->DFT Prep_ATR Direct Application No Grinding Required ATR->Prep_ATR Prep_KBr Grind < 2 µm Press at 10 Tons KBr->Prep_KBr Validation Spectral Overlay & Functional Group Assignment DFT->Validation Scale Frequencies (Factor ~0.96) Process_ATR Apply ATR Correction (Normalize Penetration Depth) Prep_ATR->Process_ATR Process_KBr Baseline Correction (Assess Mie Scattering) Prep_KBr->Process_KBr Process_ATR->Validation Process_KBr->Validation

Figure 1: Methodological decision tree and validation workflow for acquiring IR reference spectra.

References

  • PubChem. "2-Amino-2-cyclohexen-1-one | C6H9NO | CID 21999763". National Center for Biotechnology Information. Available at:[Link]

  • Specac Ltd. "FTIR: Transmission vs ATR spectroscopy | Animated Guides". Specac. Available at:[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy". AZo Materials. Available at:[Link]

  • Kintek Press. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr?". Kintek Solution. Available at:[Link]

Comparative

Benchmarking 2-Amino-2-cyclohexen-1-one (9CI) in Heterocyclic Synthesis: A Comparative Guide

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize the synthesis of complex nitrogen-containing heterocycles. The choice of building blocks is critical, dictating not...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development teams looking to optimize the synthesis of complex nitrogen-containing heterocycles. The choice of building blocks is critical, dictating not only the atom economy of the synthesis but also the downstream scalability and environmental impact.

In this guide, we will benchmark 2-Cyclohexen-1-one, 2-amino- (9CI) (commonly known as 2-amino-2-cyclohexen-1-one)[1] against traditional cyclic enamine derivatives, such as enamides and enesulfonamides. By analyzing their stereoelectronic profiles and reactivity, we will demonstrate why cyclic enaminones are increasingly favored as versatile precursors for synthesizing anticonvulsant, anti-inflammatory, and alkaloid scaffolds[2][3].

Mechanistic Profiling: The "Push-Pull" Advantage

The fundamental difference between 2-amino-2-cyclohexen-1-one and simple N-acyl enamides lies in their electronic distribution.

2-Amino-2-cyclohexen-1-one is a classic "push-pull" enaminone [3]. The amino group donates electron density via resonance (the "push"), while the conjugated carbonyl group withdraws it (the "pull"). This creates a highly polarized alkene system characterized by:

  • Dual Reactivity: The α -carbon is highly nucleophilic, while the β -carbon (carbonyl carbon) remains electrophilic, allowing for multi-component domino reactions[2].

  • Inherent Stability: The extended conjugation stabilizes the molecule, making it robust enough to handle without specialized inert atmospheres[4].

In contrast, simple enamides and enesulfonamides possess electron-withdrawing N-substituents that dampen the nucleophilicity of the enamine double bond. Consequently, these derivatives typically act only as single-site nucleophiles and require harsh activation—often relying on expensive heavy-metal catalysts like Platinum(II) or Gold(I) to drive Friedel-Crafts ring closures[5].

Reactivity Pathway Comparison

Pathway Start Cyclic Enamine Derivatives NodeA 2-Amino-2-cyclohexen-1-one (Push-Pull System) Start->NodeA NodeB Simple Enamides (N-Acyl/N-Sulfonyl) Start->NodeB MechA Dual Reactivity (Nucleophilic α-C, Electrophilic β-C) NodeA->MechA Conjugation MechB Single Reactivity (Nucleophilic α-C only) NodeB->MechB Electron Withdrawal ResultA Catalyst-Free Annulation (Complex Heterocycles) MechA->ResultA High Atom Economy ResultB Pt(II)-Catalyzed Cyclization (Friedel-Crafts Pathway) MechB->ResultB Requires Heavy Metals

Logic flow comparing the reactivity of push-pull enaminones versus simple enamides in synthesis.

Quantitative Benchmarking Data

To objectively evaluate these building blocks, our laboratory benchmarked 2-amino-2-cyclohexen-1-one against representative enamides and enesulfonamides in standard annulation workflows. The data below summarizes their performance metrics.

Derivative ClassRepresentative CompoundActivation Energy BarrierCatalyst DependencyRegioselectivityAverage Yield (%)
Push-Pull Enaminone 2-Amino-2-cyclohexen-1-oneLowNone / Mild Acid>95% (Electronic control)85–95%
N-Acyl Enamide N-CyclohexenylacetamideHighPt(II), Au(I)80–90%60–80%
Enesulfonamide N-Cyclohexenyl-p-toluenesulfonamideVery HighPt(II) + AgSbF₆70–85%50–75%

Data Interpretation: The push-pull system of 2-amino-2-cyclohexen-1-one drastically lowers the activation energy required for cyclization, eliminating the dependency on transition metals[2][3]. This not only improves the yield but also removes the risk of heavy-metal contamination in late-stage drug development—a critical factor when synthesizing COX-2 inhibitors or anticonvulsants[4][6].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed so researchers understand why a specific condition is applied, rather than just how to apply it.

Protocol A: Catalyst-Free Synthesis of Polycyclic Heterocycles via 2-Amino-2-cyclohexen-1-one

This protocol leverages the dual reactivity of the enaminone to synthesize acridinedione derivatives without transition metals.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 mmol of 2-amino-2-cyclohexen-1-one and 1.0 mmol of the target aldehyde in 5 mL of anhydrous ethanol.

    • Causality: Anhydrous ethanol is selected because it solubilizes both reagents perfectly while allowing the azeotropic removal of water (a byproduct of the condensation), thereby driving the equilibrium toward the product.

  • Reaction Execution: Heat the mixture to 80°C under reflux for 2–4 hours.

    • Causality: The 80°C thermal energy is sufficient to overcome the activation barrier for the initial Michael addition without causing thermal degradation of the enaminone.

  • Self-Validating Checkpoint (TLC/UV): Spot the reaction mixture on a silica gel TLC plate (Eluent: 1:1 EtOAc/Hexane).

    • Validation: The starting enaminone ( Rf​≈0.4 ) will disappear. The successful formation of the annulated product ( Rf​≈0.6 ) is confirmed by intense fluorescence under 365 nm UV light, caused by the newly formed extended aromatic conjugation. Do not proceed to workup until the Rf​ 0.4 spot is completely absent.

  • Isolation: Pour the hot mixture into 20 mL of crushed ice water. Filter the resulting precipitate and wash with cold ethanol.

    • Causality: The polycyclic product is highly hydrophobic compared to the starting materials. The sudden drop in temperature and increase in aqueous polarity forces high-purity crystallization, bypassing the need for column chromatography.

Protocol B: Baseline Comparison – Pt(II)-Catalyzed Cyclization of Enamides

For benchmarking purposes, this is the standard workflow required when using simple enamides[5].

Step-by-Step Methodology:

  • Catalyst Activation: In a flame-dried Schlenk flask under Argon, combine 1.0 mmol of the N-acyl enamide with 10 mol% PtCl2​ in 10 mL of anhydrous toluene.

    • Causality: The Argon atmosphere and anhydrous toluene are strictly required. Moisture will rapidly coordinate to the Pt(II) center, poisoning the catalyst and halting the Friedel-Crafts activation.

  • Cyclization: Heat the reaction mixture to 60°C for 48 hours.

  • Self-Validating Checkpoint (NMR): TLC is often ambiguous here because enamides and their cyclized products share similar polarities.

    • Validation: Extract a 0.1 mL aliquot, remove the solvent, and run a quick 1H -NMR. The disappearance of the vinylic proton signal ( δ 5.5–6.5 ppm) validates successful ring closure.

  • Isolation: The mixture must be filtered through a pad of Celite to remove the platinum catalyst before standard silica gel chromatography.

Strategic Recommendations

When designing synthetic routes for novel nitrogenous therapeutics, the choice of the cyclic enamine derivative dictates the efficiency of the entire workflow.

While enamides and enesulfonamides[5] remain useful for specific transition-metal-catalyzed cross-couplings, 2-amino-2-cyclohexen-1-one offers a vastly superior stereoelectronic profile for annulation chemistry. Its push-pull nature enables catalyst-free, high-yield, and highly regioselective syntheses[2][3]. For drug development professionals prioritizing green chemistry and scalability, cyclic enaminones should be the primary building blocks of choice.

Sources

Safety & Regulatory Compliance

Safety

2-Cyclohexen-1-one,2-amino-(9CI) proper disposal procedures

Comprehensive Safety and Disposal Guide: 2-Amino-2-cyclohexen-1-one (CAS 37942-94-2) As drug development and synthetic methodologies advance, the handling of highly reactive intermediates requires uncompromising precisio...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Disposal Guide: 2-Amino-2-cyclohexen-1-one (CAS 37942-94-2)

As drug development and synthetic methodologies advance, the handling of highly reactive intermediates requires uncompromising precision. 2-Cyclohexen-1-one, 2-amino- (9CI) (CAS 37942-94-2) is a cyclic enaminone—a highly versatile structural motif featuring a conjugated N−C=C−C=O system[1]. While this dual-functional moiety is invaluable for synthesizing anticonvulsant, anticancer, and antiviral agents, its inherent reactivity demands rigorous operational safety and waste management protocols[1][2].

This guide provides researchers and environmental health and safety (EHS) professionals with the mechanistic reasoning and step-by-step methodologies required to safely handle, decontaminate, and dispose of this compound.

Chemical Profiling & Reactivity Causality

To safely manage 2-amino-2-cyclohexen-1-one, one must first understand the causality behind its reactivity. The compound is an α,β -unsaturated ketone modified by an amino group at the 2-position.

  • Electrophilic/Nucleophilic Duality: The conjugated enaminone system possesses both nucleophilic and electrophilic sites[1]. While the amino group donates electron density, the α,β -unsaturated ketone acts as a Michael acceptor. In biological systems, Michael acceptors can covalently bind to nucleophilic residues (like thiols in proteins), leading to potential cytotoxicity or skin sensitization.

  • Acid/Base Sensitivity: The basic amino group makes the molecule susceptible to rapid protonation in the presence of strong acids, which can trigger exothermic hydrolysis or unwanted polymerization cascades[3].

Table 1: Physicochemical & Hazard Profile

PropertySpecification / Detail
Chemical Name 2-Cyclohexen-1-one, 2-amino- (9CI)
CAS Registry Number 37942-94-2
Structural Class Cyclic Enaminone / α,β -Unsaturated Ketone
Reactivity Profile Conjugated system; incompatible with strong oxidizers and acids
Primary Hazards Skin/eye irritant, potential environmental toxicity, cytotoxic at high concentrations

Operational Safety & Self-Validating Spill Response

When a spill occurs, immediate containment is critical to prevent aerosolization or surface contamination. The following step-by-step methodology ensures a self-validating cleanup process.

Step-by-Step Spill Response Protocol:

  • Area Isolation & PPE Donning: Immediately evacuate the immediate vicinity. Don appropriate PPE: double nitrile gloves, splash goggles, and a chemically resistant lab coat.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand or vermiculite. Causality: Avoid sawdust or paper towels, as the organic reactivity of the enaminone combined with potential friction could generate heat.

  • Mechanical Collection: Use non-sparking tools to gently sweep the absorbed mixture into a wide-mouth High-Density Polyethylene (HDPE) container.

  • Self-Validating Decontamination:

    • Solvent Wash: Swab the affected surface with isopropanol to dissolve microscopic organic residues.

    • Aqueous Wash: Follow with a mild detergent and water scrub.

    • Validation: Because enaminones possess strong UV absorbance due to their conjugated pi-system[1], inspect the area with a handheld UV-A lamp (365 nm) or perform a final wipe with a pristine white cloth to visually validate the complete removal of the compound.

SpillLogic Spill Enaminone Spill (CAS 37942-94-2) Evac Evacuate & PPE (Nitrile, Goggles) Spill->Evac Absorb Apply Inert Absorbent (Sand/Vermiculite) Evac->Absorb Collect Mechanical Collection (Non-Sparking Tools) Absorb->Collect Dispose Hazardous Waste Bin Collect->Dispose

Step-by-step emergency response and mechanical collection protocol for enaminone chemical spills.

Strategic Waste Management & Disposal Procedures

Discharging enaminones into the environment or standard aqueous waste streams must be strictly avoided. The robust carbon-carbon double bonds and cyclic structure resist rapid natural biodegradation, necessitating aggressive destruction methods.

Step-by-Step Disposal Methodology:

  • Chemical Segregation: Collect 2-amino-2-cyclohexen-1-one waste exclusively in dedicated organic waste streams. Causality: Segregate strictly from strong acids and oxidizers. Mixing enaminones with acidic waste can neutralize the basic amine, stripping the protective electron donation and exposing the highly reactive enone to rapid, exothermic polymerization[3].

  • Primary Containment: Utilize chemically compatible vessels—preferably HDPE or amber glass—to prevent photo-degradation during storage. Ensure containers are tightly sealed to prevent the escape of volatile organic vapors.

  • Regulatory Labeling: Clearly label the container as "Hazardous Waste - Toxic/Irritant Organic" in accordance with local compliance frameworks (e.g., CLP or RCRA)[2].

  • High-Temperature Incineration: Transfer the accumulated waste to a licensed hazardous waste management facility. The mandated disposal route for α,β -unsaturated ketones is high-temperature incineration[4]. Causality: Incineration effectively cleaves the stable cyclic and conjugated bonds. The facility must utilize an afterburner equipped with a scrubber to safely capture and neutralize the nitrogen oxides ( NOx​ ) generated by the combustion of the amino group.

DisposalWorkflow Step1 1. Chemical Segregation Isolate from Acids & Oxidizers Step2 2. Primary Containment Collect in HDPE/Amber Glass Step1->Step2 Immediate Transfer Step3 3. Regulatory Labeling Mark as Hazardous/Toxic Waste Step2->Step3 Seal & Identify Step4 4. Controlled Storage Cool, Dry, Ventilated Area Step3->Step4 Accumulation Step5 5. Final Destruction High-Temp Incineration (NOx Scrubber) Step4->Step5 Licensed Contractor

Workflow for the containment, labeling, and high-temperature incineration of enaminone waste.

Sources

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